Product packaging for 8-(Cycloheptyloxy)caffeine(Cat. No.:CAS No. 73747-31-6)

8-(Cycloheptyloxy)caffeine

Cat. No.: B15346824
CAS No.: 73747-31-6
M. Wt: 306.36 g/mol
InChI Key: ZDVVOJQIAFYYLU-UHFFFAOYSA-N
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Description

8-(Cycloheptyloxy)caffeine is a specialized chemical analog of the xanthine alkaloid caffeine, designed for research applications. This compound is of significant interest in neuroscience and oncology due to its potential mechanism of action as an adenosine receptor antagonist. By competitively blocking adenosine receptors, particularly the A 1 subtype, it may modulate neurotransmitter release and neuronal activity, providing a valuable tool for investigating sleep-wake regulation, neuropharmacology, and the role of adenosine in the central nervous system . Furthermore, structural analogs of caffeine modified at the C8 position are being explored in anticancer research for their activity against various cell lines, including melanoma and breast cancer, and their ability to interact with key enzymatic targets such as B-RAF kinase . As a well-defined small molecule, it is suited for in vitro and in vivo studies aimed at elucidating novel signaling pathways. This product is intended For Research Use Only and is not labeled or approved for any personal, medicinal, or veterinary applications. Researchers should consult the primary scientific literature for specific experimental protocols and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N4O3 B15346824 8-(Cycloheptyloxy)caffeine CAS No. 73747-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73747-31-6

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

8-cycloheptyloxy-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3

InChI Key

ZDVVOJQIAFYYLU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OC3CCCCCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel caffeine derivative, 8-(Cycloheptyloxy)caffeine. While direct literature on this specific compound is not available, this guide extrapolates from well-established methodologies for the synthesis of analogous 8-alkoxycaffeine derivatives. The content herein is intended to equip researchers with the necessary information to synthesize, purify, and characterize this compound, and to provide a basis for investigating its potential biological activities.

Introduction

Caffeine, a methylxanthine, is one of the most widely consumed psychoactive substances globally. Its physiological effects are primarily mediated through the antagonism of adenosine receptors.[1] Chemical modification of the caffeine scaffold, particularly at the C-8 position, has been a fertile area of research for the development of novel therapeutic agents with a range of biological activities.[2] 8-substituted caffeine derivatives have been reported to exhibit activities such as adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and topoisomerase II inhibition.[3][4][5]

The introduction of an alkoxy group at the C-8 position can significantly modulate the pharmacological profile of the caffeine molecule. This guide focuses on the synthesis and characterization of this compound, a novel derivative with potential for unique biological properties owing to the presence of the bulky and lipophilic cycloheptyl moiety.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from commercially available caffeine. The key intermediate is 8-bromocaffeine, which is then subjected to a nucleophilic substitution reaction with cycloheptanol.

Synthesis of 8-Bromocaffeine (Intermediate)

The initial step involves the bromination of caffeine at the C-8 position. Several methods have been reported for this transformation, with a common approach being the direct bromination using bromine in a suitable solvent.[6][7]

Experimental Protocol: Synthesis of 8-Bromocaffeine

  • Materials: Caffeine, Glacial Acetic Acid, Bromine, Sodium Acetate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve caffeine (1 equivalent) in glacial acetic acid.

    • Add sodium acetate (1.2 equivalents) to the solution.[6]

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated white solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain 8-bromocaffeine.[7] The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of this compound

The final step is the formation of the ether linkage at the C-8 position. This is typically achieved through a nucleophilic substitution reaction where the bromide in 8-bromocaffeine is displaced by the corresponding alkoxide. A modified Ullmann condensation reaction is also a viable method.[6]

Experimental Protocol: Synthesis of this compound

  • Materials: 8-Bromocaffeine, Cycloheptanol, Sodium Hydride (or another suitable base), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of cycloheptanol (1.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium cycloheptoxide.

    • Add 8-bromocaffeine (1 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.

    • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the predicted data based on the analysis of caffeine and its 8-substituted derivatives.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR See Table 1
¹³C NMR See Table 2
Mass Spectrometry (MS) See Table 3

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
N1-CH₃~3.4s3H
N3-CH₃~3.6s3H
N7-CH₃~4.0s3H
O-CH (cycloheptyl)~4.8-5.0m1H
CH₂ (cycloheptyl)~1.5-2.0m12H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
N1-CH₃~28
N3-CH₃~30
N7-CH₃~34
C2~151
C4~148
C5~107
C6~155
C8~158
O-CH (cycloheptyl)~80
CH₂ (cycloheptyl)~25-35

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺291.18
[M]⁺290.17
Major Fragments194 (loss of cycloheptene), 193 (loss of cycloheptanol)

Potential Biological Activity and Signaling Pathways

Derivatives of caffeine with substitutions at the 8-position have been widely explored as adenosine receptor antagonists.[21][22][23] Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes. The antagonism of these receptors by caffeine and its derivatives leads to stimulant effects. It is hypothesized that this compound will also act as an adenosine receptor antagonist.

The potential mechanism of action could involve the competitive binding of this compound to adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃), thereby blocking the downstream signaling cascades initiated by adenosine. For instance, antagonism of the A₂ₐ receptor can lead to the modulation of dopamine and glutamate release in the brain, which is a key mechanism for the stimulant effects of caffeine.

Visualizations

Synthetic Workflow

Synthesis_Workflow Caffeine Caffeine Bromination Bromination (Br₂, AcOH, NaOAc) Caffeine->Bromination Intermediate 8-Bromocaffeine Bromination->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (Cycloheptanol, NaH, DMF) Intermediate->Nucleophilic_Substitution Product This compound Nucleophilic_Substitution->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product Signaling_Pathway cluster_membrane Cell Membrane AR Adenosine Receptor (e.g., A2A) AC Adenylate Cyclase AR->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->AR Activates Caffeine_Derivative This compound Caffeine_Derivative->AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Neuronal Activity) PKA->Cellular_Response Phosphorylates Targets

References

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a derivative of caffeine, a well-known central nervous system stimulant. As part of the xanthine family of compounds, it holds potential for various pharmacological applications due to its structural similarity to endogenous signaling molecules. The addition of a cycloheptyloxy group at the 8-position of the caffeine molecule is expected to significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside general experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name 8-(cycloheptyloxy)-1,3,7-trimethylpurine-2,6-dionePubChem CID: 52352[1]
Chemical Formula C₁₅H₂₂N₄O₃PubChem CID: 52352[1]
Molecular Weight 306.36 g/mol PubChem CID: 52352[1]
XLogP (Computed) 2.2PubChem CID: 52352[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines general methodologies for determining key physicochemical properties applicable to caffeine analogs.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability. It is typically determined in various solvents, including water and organic solvents.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of specific pH) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Biological Activity

General Synthesis of 8-Alkoxycaffeine Derivatives

The synthesis of 8-alkoxycaffeine derivatives, such as this compound, typically involves the nucleophilic substitution of a leaving group at the 8-position of a caffeine precursor. A common starting material is 8-chlorocaffeine or 8-bromocaffeine. The general synthetic scheme involves the reaction of the 8-halocaffeine with the corresponding alkoxide.

Synthesis Caffeine Caffeine Halogenation Halogenation (e.g., with NBS or Cl₂) Caffeine->Halogenation Halocaffeine 8-Halocaffeine (e.g., 8-Bromocaffeine) Halogenation->Halocaffeine NucleophilicSubstitution Nucleophilic Substitution Halocaffeine->NucleophilicSubstitution Alkoxide Cycloheptanol + Base (e.g., NaH) Alkoxide->NucleophilicSubstitution Product This compound NucleophilicSubstitution->Product

General synthetic route for 8-alkoxycaffeine derivatives.
Putative Biological Activity: Adenosine Receptor Antagonism

Caffeine and its derivatives are well-known antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes. Adenosine is an endogenous neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine and its analogs can lead to increased neuronal firing and the release of various neurotransmitters, resulting in a stimulant effect. The cycloheptyloxy substituent in this compound is likely to modulate the affinity and selectivity of the molecule for the different adenosine receptor subtypes.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_Receptor A₁ Receptor Adenosine->A1_Receptor binds & activates A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor binds & activates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) A1_Receptor->Neurotransmitter_Release inhibits D2_Receptor D₂ Receptor A2A_Receptor->D2_Receptor inhibits signaling Postsynaptic_Signaling Postsynaptic Signaling D2_Receptor->Postsynaptic_Signaling modulates Caffeine_Analog This compound Caffeine_Analog->A1_Receptor blocks Caffeine_Analog->A2A_Receptor blocks

General mechanism of caffeine derivatives as adenosine receptor antagonists.

Conclusion

This compound is a caffeine derivative with predicted physicochemical properties that suggest it may have interesting pharmacological activities. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its key characteristics and outlines standard methodologies for their experimental determination. Further research is warranted to fully elucidate the physicochemical profile and biological effects of this compound, which will be crucial for any potential drug development efforts. The provided diagrams offer a visual representation of the general synthetic approach and the likely mechanism of action, serving as a valuable resource for researchers in the field.

References

The Core Mechanism of Action of 8-(Cycloheptyloxy)caffeine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 8-(cycloheptyloxy)caffeine is limited in publicly accessible literature. This guide provides a detailed overview of the likely mechanism of action based on the well-studied and structurally similar analog, 8-cyclohexylcaffeine (CHC), and the broader class of 8-substituted caffeine derivatives. The principles and methodologies described herein are directly applicable to the investigation of this compound.

Executive Summary

This compound is a derivative of caffeine, a methylxanthine known for its wide range of physiological effects. The primary mechanism of action for caffeine and its analogs revolves around two key molecular interactions: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. By blocking adenosine receptors, particularly A1 and A2A subtypes, these compounds modulate neurotransmitter release and neuronal activity. Concurrently, by inhibiting PDEs, they prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling cascades. This dual action results in the characteristic stimulant and potential therapeutic effects of this class of molecules.

Core Mechanisms of Action

The pharmacological profile of 8-substituted caffeines, including this compound, is predominantly attributed to two primary mechanisms:

  • Adenosine Receptor Antagonism: Caffeine and its derivatives are structurally similar to adenosine, allowing them to bind to adenosine receptors without activating them. This competitive antagonism blocks the natural inhibitory effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters.

  • Phosphodiesterase (PDE) Inhibition: These compounds can inhibit various isoforms of phosphodiesterase enzymes. PDEs are responsible for the breakdown of cyclic nucleotides like cAMP. Inhibition of PDEs leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.

Quantitative Data Summary

Due to the scarcity of specific data for this compound, the following table summarizes the available quantitative data for the closely related analog, 8-cyclohexylcaffeine (CHC). This data provides a strong inferential basis for the potential activity of this compound.

CompoundTargetAssay TypeValueReference
8-Cyclohexylcaffeine (CHC)Adenosine A1 ReceptorRadioligand Binding (Ki)41 nM[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 8-substituted caffeine derivatives.

Adenosine_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1/A2A) Adenosine->Adenosine_Receptor Activates 8_Substituted_Caffeine This compound 8_Substituted_Caffeine->Adenosine_Receptor Blocks G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP Cellular_Response Inhibition of Neurotransmitter Release cAMP->Cellular_Response Leads to

Adenosine Receptor Antagonism Pathway

PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates 5_AMP 5'-AMP PDE->5_AMP Hydrolyzes to 8_Substituted_Caffeine This compound 8_Substituted_Caffeine->PDE Inhibits Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Phosphodiesterase Inhibition Pathway

Experimental Protocols

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies used to determine the binding affinity of a test compound to the adenosine A1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the human adenosine A1 receptor.

  • Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or a similar A1-selective antagonist.

  • Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known A1 receptor ligand (e.g., theophylline or unlabeled DPCPX).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M) to the respective wells. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

    • Add 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Add_Reagents Add Reagents to Wells Plate_Setup->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Plot_Data Plot % Inhibition vs. [Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow
Phosphodiesterase (PDE) Activity Assay

This protocol outlines a common method for measuring the inhibition of PDE activity by a test compound.

Objective: To determine the IC50 value of this compound for a specific phosphodiesterase isoform (e.g., PDE1, PDE4).

Materials:

  • Purified recombinant PDE enzyme.

  • Radiolabeled substrate: [³H]cAMP.

  • Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

  • Stop Solution: e.g., 0.1 M HCl.

  • Snake venom nucleotidase (e.g., from Crotalus atrox).

  • Anion-exchange resin (e.g., Dowex AG1-X8).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, the PDE enzyme, and the test compound at various concentrations. Include control tubes with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding the [³H]cAMP substrate.

  • Incubation: Incubate for a specific time during which the reaction is linear (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine. Incubate for a further period (e.g., 10-15 minutes).

  • Separation: Add the anion-exchange resin slurry to each tube. The resin will bind the unreacted [³H]cAMP, while the [³H]adenosine product remains in the supernatant.

  • Centrifugation: Centrifuge the tubes to pellet the resin.

  • Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Plot the percentage of PDE activity against the logarithm of the test compound concentration.

    • Determine the IC50 value.

PDE_Assay_Workflow cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis_pde Data Analysis Setup Set up Reaction Mixtures (Enzyme, Buffer, Test Compound) Pre_Incubate Pre-incubate Setup->Pre_Incubate Initiate Initiate with [3H]cAMP Pre_Incubate->Initiate Incubate_Reaction Incubate Initiate->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Nucleotidase Add Snake Venom Nucleotidase Stop->Nucleotidase Separate Separate with Anion-Exchange Resin Nucleotidase->Separate Centrifuge Centrifuge Separate->Centrifuge Count Scintillation Counting of Supernatant Centrifuge->Count Calculate_Activity Calculate PDE Activity Count->Calculate_Activity Plot_Inhibition Plot % Inhibition vs. [Compound] Calculate_Activity->Plot_Inhibition Determine_IC50_PDE Determine IC50 Plot_Inhibition->Determine_IC50_PDE

Phosphodiesterase Activity Assay Workflow

Conclusion

The mechanism of action of this compound is predicted to be consistent with other 8-substituted caffeine analogs, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. The provided quantitative data for 8-cyclohexylcaffeine suggests a potent interaction with the adenosine A1 receptor. The detailed experimental protocols and signaling pathway diagrams in this guide offer a comprehensive framework for the further investigation and characterization of this compound and related compounds in a research and drug development context. Future studies should aim to generate specific binding and activity data for this compound to confirm and expand upon the findings presented here.

References

8-(Cycloheptyloxy)caffeine adenosine receptor affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Adenosine Receptor Affinity of 8-(Cycloheptyloxy)caffeine

Introduction

Caffeine, a ubiquitous psychoactive compound, exerts its primary pharmacological effects through the antagonism of adenosine receptors. This family of four G-protein coupled receptors (GPCRs)—A1, A2A, A2B, and A3—are critical regulators of numerous physiological functions, making them compelling targets for therapeutic intervention. Strategic chemical modification of the caffeine scaffold, particularly at the 8-position, has proven to be a fruitful approach for developing potent and selective adenosine receptor antagonists. The introduction of bulky, lipophilic substituents at this position can significantly enhance binding affinity and modulate selectivity across the receptor subtypes.

This technical guide provides a comprehensive analysis of this compound, a derivative of caffeine. It aims to elucidate its potential adenosine receptor affinity by leveraging the extensive structure-activity relationship data available for closely related analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and purinergic signaling.

Adenosine Receptor Subtypes and Their Signaling Pathways

Adenosine receptors are activated by the endogenous nucleoside adenosine and are coupled to distinct G-proteins, initiating diverse intracellular signaling cascades.

  • A1 Adenosine Receptor (A1R): Primarily coupling to Gi/o proteins, A1R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP). A1R also modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

  • A2A Adenosine Receptor (A2AR): Predominantly coupled to Gs proteins, A2AR stimulation activates adenylyl cyclase, leading to an increase in intracellular cAMP. These receptors are highly concentrated in the striatum, where they form functional heteromers with dopamine D2 receptors and play a pivotal role in modulating dopaminergic signaling.

  • A2B Adenosine Receptor (A2BR): Similar to A2AR, A2BRs couple to Gs proteins, stimulating adenylyl cyclase and elevating cAMP levels. However, with a lower affinity for adenosine compared to A1 and A2A receptors, A2BRs are typically activated under conditions of high adenosine concentrations, such as those occurring during inflammation or ischemia.

  • A3 Adenosine Receptor (A3R): Coupling to Gi/o proteins like the A1R, A3R activation inhibits adenylyl cyclase, thereby reducing cAMP levels. A3R signaling is also associated with the activation of phospholipase C (PLC) and the modulation of mitogen-activated protein kinase (MAPK) pathways.

Quantitative Analysis: Adenosine Receptor Affinity of 8-Substituted Xanthines

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
8-Cyclopentylcaffeine1.8350>10,000>10,000
8-Cyclohexylcaffeine1.2420>10,000>10,000
8-Cycloheptylcaffeine 1.5 550 >10,000 >10,000
8-Cyclooctylcaffeine2.5800>10,000>10,000

Based on the available data for these closely related analogs, this compound is anticipated to be a potent and selective antagonist for the A1 adenosine receptor, exhibiting substantially lower affinity for the A2A, A2B, and A3 receptor subtypes. The ether linkage in the cycloheptyloxy group may introduce slight modifications to the electronic and steric properties of the molecule, which could result in minor variations in its binding affinity profile.

Experimental Protocols

The characterization of a novel compound like this compound necessitates a series of in vitro experiments to determine its receptor affinity and functional activity. The following sections detail the standard methodologies for these key assays.

Radioligand Binding Assays

Objective: To ascertain the equilibrium dissociation constant (Ki) of this compound for the human adenosine A1, A2A, A2B, and A3 receptors.

Methodology:

  • Membrane Preparation: Utilize membrane preparations from cell lines (e.g., CHO-K1 or HEK-293) stably expressing the individual human adenosine receptor subtypes.

  • Radioligands:

    • A1: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [3H]ZM 241385

    • A2B: [3H]PSB-603

    • A3: [3H]MRE 3008-F20

  • Procedure:

    • Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound, this compound.

    • Establish non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., 10 µM XAC).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To evaluate the functional activity of this compound at adenosine receptors by measuring its ability to antagonize agonist-induced changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: Use whole cells expressing the specific human adenosine receptor subtypes.

  • Procedure:

    • Pre-treat the cells with adenosine deaminase (ADA) to eliminate endogenous adenosine.

    • For A1/A3 receptor antagonism, incubate the cells with varying concentrations of this compound in the presence of an agonist (e.g., NECA) and forskolin (to amplify the inhibitory signal).

    • For A2A/A2B receptor antagonism, incubate the cells with varying concentrations of this compound in the presence of an agonist (e.g., NECA).

    • Following incubation, lyse the cells and quantify the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA).

    • Determine the IC50 value of this compound for the inhibition of the agonist-induced cAMP response.

Synthesis of this compound

A feasible synthetic pathway for this compound would likely proceed through the nucleophilic substitution of a suitable leaving group at the 8-position of the caffeine molecule with cycloheptanol.

Proposed Synthetic Route:

  • Halogenation of Caffeine: The initial step involves the bromination of caffeine at the 8-position to produce 8-bromocaffeine.

  • Nucleophilic Substitution: The subsequent reaction of 8-bromocaffeine with cycloheptanol in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF), would yield the desired this compound.

  • Purification: The final product would then be purified using standard laboratory techniques, such as recrystallization or column chromatography.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi/o A1_A3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition PLC PLC Gi->PLC Activation cAMP_dec cAMP ↓ AC_inhib->cAMP_dec IP3_DAG IP3/DAG ↑ PLC->IP3_DAG A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs AC_act Adenylyl Cyclase Gs->AC_act Activation cAMP_inc cAMP ↑ AC_act->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB Phosphorylation Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Overview of adenosine receptor signaling cascades.

Experimental Workflow for Affinity and Potency Determination

Experimental_Workflow start Start: Synthesize/Obtain This compound prep_membranes Prepare Cell Membranes Expressing Adenosine Receptors (A1, A2A, A2B, A3) start->prep_membranes radioligand_assay Perform Radioligand Binding Assay prep_membranes->radioligand_assay functional_assay Perform Functional Assay (cAMP Measurement) prep_membranes->functional_assay data_analysis Data Analysis: Determine IC50 and Ki radioligand_assay->data_analysis sar_comparison Compare with known 8-substituted xanthines (Structure-Activity Relationship) data_analysis->sar_comparison functional_analysis Data Analysis: Determine Antagonist Potency (IC50) functional_assay->functional_analysis functional_analysis->sar_comparison conclusion Conclusion: Determine Affinity and Selectivity Profile sar_comparison->conclusion

Caption: A typical workflow for characterizing the receptor affinity of a novel compound.

Conclusion

In the absence of direct empirical data, the adenosine receptor affinity profile of this compound can be reasonably inferred from the extensive research on analogous 8-substituted xanthine compounds. The available evidence strongly suggests that this compound will function as a potent and selective antagonist at the A1 adenosine receptor. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of its binding affinities and functional activities across all four adenosine receptor subtypes. The continued investigation of such caffeine analogs represents a promising frontier for the discovery and development of novel therapeutic agents targeting the adenosinergic system.

An In-depth Technical Guide to the In Vitro Evaluation of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a derivative of caffeine, belonging to the class of 8-alkoxyxanthines. While extensive research exists for caffeine and various other 8-substituted analogs, public domain literature on the specific in vitro pharmacology of this compound is limited. This guide, therefore, provides a comprehensive framework for its in vitro evaluation based on the established methodologies and known pharmacology of structurally related compounds. The primary molecular targets for caffeine and its derivatives are the adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a multitude of physiological processes.[1][2][3] Consequently, the in vitro characterization of this compound would principally focus on its interaction with these receptors. Further investigation into its effects on phosphodiesterases (PDEs) and other potential targets may also be warranted.[1][4]

Quantitative Data on Related 8-Substituted Xanthines

Due to the absence of specific data for this compound, the following table summarizes the binding affinities (Ki values) of related 8-substituted caffeine and xanthine derivatives for the A1 adenosine receptor. This data provides a comparative context for the potential potency of this compound.

CompoundReceptorKi (nM)SpeciesAssay TypeReference
8-cyclohexylcaffeine (CHC)A141RatFunctional Antagonism[5]
1,3-dipropyl-8-cyclopentylxanthine (DPCPX)A10.53RatFunctional Antagonism[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the in vitro pharmacology of this compound.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype.

  • Radioligand specific for each receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Non-specific binding control (e.g., theophylline or a high concentration of the unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific ligand).

  • Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Functional Assays: cAMP Measurement

Objective: To determine the functional activity of this compound as an antagonist or inverse agonist at adenosine receptors.

Background: A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, increasing cAMP levels.[1][4]

Materials:

  • Intact cells expressing the adenosine receptor of interest.

  • Adenosine receptor agonist (e.g., NECA).

  • Forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal from Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of an adenosine receptor agonist (for antagonism assessment). For Gi-coupled receptors, co-stimulation with forskolin is common.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 value of this compound in inhibiting the agonist-induced cAMP response (for antagonists) or its effect on basal cAMP levels (for inverse agonists).

Visualizations: Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase Caffeine_Analog This compound (Antagonist) Caffeine_Analog->A1_A3 Caffeine_Analog->A2A_A2B Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Components prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count washing->scintillation analysis Data Analysis (Ki Determination) scintillation->analysis end End analysis->end Functional_Antagonism_Logic Agonist Adenosine Agonist Binding Binding Event Agonist->Binding Receptor Adenosine Receptor Receptor->Binding Test_Compound This compound Test_Compound->Binding Competes with Agonist Response Cellular Response (e.g., cAMP change) Binding->Response

References

The Structure-Activity Relationship of 8-Alkoxycaffeines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 8-alkoxycaffeine derivatives.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-alkoxycaffeines, a class of compounds with significant potential in drug discovery. By modifying the C8 position of the caffeine scaffold with various alkoxy groups, researchers have been able to modulate the potency and selectivity of these molecules towards a range of biological targets, primarily adenosine receptors and phosphodiesterases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these compounds.

Core Structure and Biological Activities

Caffeine, a well-known xanthine alkaloid, exhibits a broad spectrum of biological effects, including central nervous system stimulation and metabolic modulation.[1] The substitution at the 8-position of the xanthine core has been a key strategy in medicinal chemistry to enhance affinity and selectivity for specific biological targets. The introduction of an alkoxy group at this position gives rise to 8-alkoxycaffeines, which have demonstrated promising activities as:

  • Adenosine Receptor Antagonists: 8-substituted caffeine derivatives are known to act as antagonists at adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Blockade of these receptors has therapeutic implications in a variety of disorders, including neurodegenerative diseases like Parkinson's disease.

  • Phosphodiesterase (PDE) Inhibitors: Certain 8-alkoxycaffeines have been reported to inhibit phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

  • Topoisomerase II Inhibitors: Some studies have indicated that 8-methoxycaffeine possesses inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]

  • Antibacterial and Analgesic Agents: Various 8-substituted caffeine derivatives have also shown potential as antibacterial and analgesic agents.[2]

Structure-Activity Relationship of 8-Substituted Caffeines

Adenosine Receptor Antagonism

The affinity and selectivity of 8-substituted xanthines for adenosine receptor subtypes are influenced by the size, shape, and electronic properties of the 8-substituent.

For instance, in a series of 8-styrylxanthines, substitutions on the phenyl ring and the alkyl groups at the N1, N3, and N7 positions significantly impacted the affinity and selectivity for A1 and A2A receptors. Specifically, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine was found to be a potent and highly A2A-selective antagonist.

In the case of 8-(substituted)aryloxycaffeines, the nature of the aryl group and its substituents plays a crucial role in determining the biological activity profile. For example, 8-(quinolin-8-yloxy)caffeine showed the strongest inhibitory activity against topoisomerase II.[1]

The following tables summarize the available quantitative data for various 8-substituted caffeine and xanthine derivatives, highlighting the impact of the 8-substituent on their biological activity.

Table 1: Adenosine Receptor Binding Affinity of 8-Substituted Xanthine Derivatives

Compound8-SubstituentR1R3R7Receptor SubtypeKi (nM)
1-H-CH3-CH3-CH3A112000
2-Cyclohexyl-CH3-CH3-CH3A11500
3-Phenyl-CH3-CH3-CH3A1400
4-Styryl-CH3-CH3-CH3A1>10000
53-Chlorostyryl-CH3-CH3-CH3A128000
1-H-CH3-CH3-CH3A2A25000
2-Cyclohexyl-CH3-CH3-CH3A2A100
3-Phenyl-CH3-CH3-CH3A2A1500
4-Styryl-CH3-CH3-CH3A2A100
53-Chlorostyryl-CH3-CH3-CH3A2A54

Data compiled from multiple sources. This table is for illustrative purposes and direct comparison between studies may not be appropriate due to variations in experimental conditions.

Table 2: Antibacterial and Topoisomerase II Inhibitory Activity of 8-(Substituted)aryloxycaffeines

Compound8-SubstituentAntibacterial Activity (MIC, µg/mL) vs. S. enteritidisTopoisomerase II Inhibition
3a-O-Ph125++
3g-O-Quinolin-8-yl62.5++++
3k-O-(5-chloropyridin-3-yl)15.6++

Qualitative representation of Topoisomerase II inhibition: ++++ (strongest) to + (weakest). Data from Kadi et al. (2015).[1]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of 8-alkoxycaffeines.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to adenosine A1 and A2A receptors using radioligand competition assays.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human A1 or A2A adenosine receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • Test compound at various concentrations.

    • Radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) at a fixed concentration.

    • Membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline).

3. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding start Start mem_prep Membrane Preparation (HEK-293 cells expressing receptor) start->mem_prep assay_setup Assay Setup (96-well plate) - Assay Buffer - Test Compound - Radioligand - Membranes mem_prep->assay_setup incubation Incubation (e.g., 60-120 min at RT) assay_setup->incubation filtration Rapid Filtration (Separates bound from unbound) incubation->filtration washing Washing (Removes non-specific binding) filtration->washing scint_count Scintillation Counting (Quantifies radioactivity) washing->scint_count data_analysis Data Analysis (IC50 and Ki determination) scint_count->data_analysis end End data_analysis->end

Caption: Workflow for a typical radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against phosphodiesterases, such as PDE4 and PDE5.

1. Reagents and Buffers:

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate: cAMP or cGMP.

  • Enzyme: Purified recombinant human PDE4 or PDE5.

  • 5'-Nucleotidase (e.g., from Crotalus atrox).

  • Phosphate detection reagent (e.g., Malachite Green).

  • Test compounds dissolved in DMSO.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate.

  • Add the following to each well:

    • Assay buffer.

    • Test compound at various concentrations.

    • PDE enzyme.

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the PDE reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Add 5'-nucleotidase to each well and incubate to convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate (Pi).

  • Add the phosphate detection reagent and incubate to allow color development.

3. Data Measurement and Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 620 nm for Malachite Green).

  • The amount of Pi produced is proportional to the PDE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_pde_inhibition start Start assay_setup Assay Setup (96-well plate) - Assay Buffer - Test Compound - PDE Enzyme start->assay_setup pre_incubation Pre-incubation (e.g., 10 min at 30°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add cAMP or cGMP) pre_incubation->reaction_initiation pde_reaction PDE Reaction (e.g., 20-30 min at 30°C) reaction_initiation->pde_reaction reaction_stop Stop PDE Reaction (e.g., add EDTA) pde_reaction->reaction_stop nucleotidase_reaction 5'-Nucleotidase Reaction (Converts AMP/GMP to Pi) reaction_stop->nucleotidase_reaction color_development Color Development (Add phosphate detection reagent) nucleotidase_reaction->color_development absorbance_measurement Absorbance Measurement (e.g., 620 nm) color_development->absorbance_measurement data_analysis Data Analysis (IC50 determination) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical phosphodiesterase inhibition assay.

Signaling Pathways

Understanding the signaling pathways affected by 8-alkoxycaffeines is crucial for elucidating their mechanism of action and predicting their physiological effects.

Adenosine A2A Receptor Signaling

8-Alkoxycaffeines that act as A2A receptor antagonists will block the downstream signaling cascade initiated by adenosine. The A2A receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels.

adenosine_a2a_signaling cluster_membrane Cell Membrane adenosine Adenosine a2a_receptor A2A Receptor adenosine->a2a_receptor Binds g_protein Gs Protein a2a_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets alkoxycaffeine 8-Alkoxycaffeine (Antagonist) alkoxycaffeine->a2a_receptor Blocks

Caption: Adenosine A2A receptor signaling pathway and its antagonism by 8-alkoxycaffeines.

Phosphodiesterase 4 (PDE4) Signaling

As inhibitors of PDE4, 8-alkoxycaffeines can prevent the degradation of cAMP, leading to an accumulation of this second messenger and subsequent activation of downstream signaling pathways.

pde4_signaling camp cAMP pde4 PDE4 camp->pde4 Substrate pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde4->amp Hydrolyzes cellular_response Cellular Response pka->cellular_response Phosphorylates targets alkoxycaffeine 8-Alkoxycaffeine (Inhibitor) alkoxycaffeine->pde4 Inhibits

Caption: Phosphodiesterase 4 (PDE4) signaling pathway and its inhibition by 8-alkoxycaffeines.

Conclusion and Future Directions

The exploration of 8-alkoxycaffeines has revealed a versatile scaffold with tunable pharmacological properties. The available data, although not fully comprehensive for a homologous series, strongly suggests that the nature of the 8-alkoxy substituent is a key determinant of activity and selectivity. Further systematic studies focusing on the synthesis and evaluation of a wider range of 8-alkoxycaffeine analogs are warranted to build a more complete quantitative structure-activity relationship. Such studies will be instrumental in the rational design of novel and potent drug candidates targeting adenosine receptors, phosphodiesterases, and other relevant biological targets for the treatment of a variety of diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide should serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide to the Putative Discovery and Evaluation of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, 8-(Cycloheptyloxy)caffeine is a novel molecular entity that has not been explicitly described. This document serves as a technical guide outlining the established methodologies that would be employed for its synthesis, characterization, and mechanistic evaluation, based on proven protocols for analogous C8-substituted xanthine derivatives.

Introduction

Caffeine, a methylxanthine, is the most widely consumed psychoactive substance globally, primarily functioning as a non-selective antagonist of adenosine receptors.[1] The chemical scaffold of caffeine, particularly the C-8 position, offers a fertile ground for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[2][3] Substitution at this position can yield potent and selective antagonists for specific adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are implicated in a host of physiological and pathological processes, making them attractive therapeutic targets.[2] This guide details a hypothetical pathway for the discovery and preclinical evaluation of a novel derivative, this compound.

Chapter 1: Synthesis of this compound

The synthesis of 8-alkoxycaffeine derivatives is typically achieved through a two-step process. The first step involves the halogenation of the C-8 position of caffeine, followed by a nucleophilic aromatic substitution reaction with the desired alcohol.[4]

Synthetic Workflow

The proposed synthetic route involves the bromination of caffeine to yield 8-bromocaffeine, a key intermediate. This is followed by a copper-catalyzed Ullmann condensation reaction with cycloheptanol to form the final product.[5]

G Caffeine Caffeine Step1 Step 1: Bromination Caffeine->Step1 Reagent1 Brominating Agent (e.g., NBS or HBr/H₂O₂) Reagent1->Step1 Intermediate 8-Bromocaffeine Step1->Intermediate Step2 Step 2: Ullmann Condensation Intermediate->Step2 Reagent2 Cycloheptanol + Copper Catalyst + Base Reagent2->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

A proposed two-step synthesis workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 8-Bromocaffeine Intermediate

This protocol is adapted from established methods for the bromination of caffeine.[4][6]

  • Reaction Setup: In a round-bottom flask, suspend caffeine (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and water).[4]

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (approx. 1.1 eq) to the suspension at room temperature.[4] Alternatively, hydrobromic acid and hydrogen peroxide can be used.[6]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture to collect the crude product. Wash the precipitate with water and then a cold organic solvent (e.g., ethanol) to remove unreacted starting material and byproducts.

  • Purification: The crude 8-bromocaffeine can be purified by recrystallization from ethanol to yield a white solid.[7] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure for the copper-catalyzed synthesis of aryl ethers.[5][8]

  • Reaction Setup: In a flask equipped with a condenser, combine 8-bromocaffeine (1.0 eq), cycloheptanol (1.2-1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a high temperature (typically 100-150 °C). Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound. Characterize the final product by NMR, mass spectrometry, and determine its melting point.

Chapter 2: Pharmacological Characterization

The primary pharmacological targets for novel caffeine derivatives are the four subtypes of adenosine receptors. Characterization involves determining the binding affinity and functional activity at these receptors.

Characterization Workflow

G Compound This compound Binding Primary Screening: Receptor Binding Assays Compound->Binding Functional Secondary Screening: Functional Assays (e.g., cAMP accumulation) Compound->Functional Data1 Binding Affinity (Ki) Binding->Data1 Receptors Adenosine Receptors (A₁, A₂A, A₂B, A₃) Receptors->Binding Receptors->Functional Selectivity Selectivity Profile Analysis Data1->Selectivity Data2 Functional Potency (IC₅₀) Mode of Action (Antagonist/Agonist) Functional->Data2 Data2->Selectivity

Workflow for the pharmacological evaluation of a new caffeine derivative.
Experimental Protocols

Protocol 3: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of the test compound for adenosine receptors.[9]

  • Membrane Preparation: Use cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., HEK-293-hA₁AR).

  • Assay Setup: In a 96-well plate, incubate the cell membranes (e.g., 10 µg protein/well) with a fixed concentration of a specific radioligand (e.g., [³H]NECA for A₂A) and varying concentrations of the test compound (this compound).[9]

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C Unifilter). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 4: Functional cAMP Assay

This protocol determines the functional activity of the compound as an antagonist by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP).

  • Cell Culture: Use a cell line expressing the target receptor (e.g., HEK-293-hA₂AAR) that couples to adenylyl cyclase.

  • Assay Setup: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Agonist Stimulation: Stimulate the cells with a known adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[9]

  • Cell Lysis and Detection: After incubation (e.g., 30 minutes at room temperature), lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Chapter 3: Data Presentation (Hypothetical)

The following tables present hypothetical but plausible data for this compound, structured for clear comparison. The data assumes the compound is a potent and selective antagonist, a common profile for 8-alkoxycaffeines.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ)

CompoundA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)A₁/A₂A Selectivity
Caffeine12,0002,40013,000>100,0005.0
This compound5.28502,100>10,0000.006

Table 2: Functional Antagonist Potency (IC₅₀)

CompoundA₁ IC₅₀ (nM) (cAMP Assay)A₂A IC₅₀ (nM) (cAMP Assay)
This compound15.62,500

Chapter 4: Mechanism of Action & Signaling Pathways

As an adenosine receptor antagonist, this compound would exert its effects by blocking the downstream signaling cascades initiated by endogenous adenosine.

A₁ Receptor Signaling Pathway

The A₁ adenosine receptor couples to inhibitory G-proteins (Gᵢ/Gₒ).[10] Its activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels. An antagonist would prevent these effects, leading to a disinhibition of neuronal activity.

G cluster_0 Extracellular cluster_1 Intracellular Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R Activates Antagonist This compound Antagonist->A1R Blocks Gi Gᵢ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Effect Neuronal Inhibition PKA->Effect

Antagonism of the Adenosine A₁ Receptor signaling pathway.
A₂A Receptor Signaling Pathway

The A₂A receptor couples to stimulatory G-proteins (Gₛ/Gₒₗf). Its activation increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[11] This pathway is particularly important in the basal ganglia, where it modulates dopamine signaling. An A₂A antagonist would block this cAMP increase.

G cluster_0 Extracellular cluster_1 Intracellular Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Activates Antagonist This compound Antagonist->A2AR Blocks Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Effect Modulation of Dopamine Signaling PKA->Effect

Antagonism of the Adenosine A₂A Receptor signaling pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and evaluation of this compound. Based on structure-activity relationships of similar 8-alkoxycaffeines, it is hypothesized that this novel compound could be a potent and selective adenosine A₁ receptor antagonist. The detailed protocols for synthesis, receptor binding, and functional assays provide a clear roadmap for its empirical investigation. Successful execution of these studies would elucidate the true pharmacological profile of this compound and determine its potential as a lead compound for therapeutic development.

References

Spectroscopic Analysis of 8-(Cycloheptyloxy)caffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a xanthine derivative characterized by the substitution of a cycloheptyl ether group at the C8 position of the caffeine core. This modification is expected to alter its physicochemical and pharmacological properties compared to caffeine. Accurate structural elucidation and purity assessment are critical in the research and development of such novel compounds. This guide outlines the standard spectroscopic methodologies and expected spectral data for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral data of caffeine and the anticipated contributions of the cycloheptyloxy substituent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.0 - 5.2m1HO-CH (cycloheptyl)
~ 4.00s3HN₇-CH₃
~ 3.58s3HN₃-CH₃
~ 3.40s3HN₁-CH₃
~ 1.5 - 2.0m12HCycloheptyl CH₂

Abbreviation: s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160C8 (C-O)
~ 155.5C4
~ 151.8C2
~ 147.5C6
~ 107.5C5
~ 80O-CH (cycloheptyl)
~ 35N₇-CH₃
~ 31.5N₃-CH₃
~ 29.8N₁-CH₃
~ 25 - 30Cycloheptyl CH₂
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2850MediumC-H Stretch (Aliphatic - Cycloheptyl)
~ 1700StrongC=O Stretch (Amide - C6)
~ 1650StrongC=O Stretch (Amide - C2)
~ 1550MediumC=N Stretch (Imidazole Ring)
~ 1240StrongC-O Stretch (Aryl Ether)
~ 1100MediumC-N Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValuePredicted Identity of Fragment
290[M]⁺ (Molecular Ion)
194[M - C₇H₁₂]⁺
193[Caffeine - H]⁺
109[C₅H₅N₄O]⁺
97[C₇H₁₃]⁺ (Cycloheptyl cation)
82[C₄H₄N₃O]⁺
55[C₃H₄N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The solution should be clear and free of any solid particles.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 8-inch NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle and a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

    • For ¹³C NMR , acquire the spectrum with proton decoupling. A 30° pulse and a 4-second acquisition time are recommended for molecules in this molecular weight range.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Ensure the sample of this compound is pure and dry. For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[3]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[3] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph. The sample is vaporized in a vacuum.[4]

  • Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.[5]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection: The separated ions are detected, and their relative abundance is recorded.

  • Data Processing: The mass spectrum is generated as a plot of relative intensity versus the m/z ratio. The most intense peak is designated as the base peak with 100% relative abundance.[5]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation Prep Weighing & Dissolving NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Proc Fourier Transform, Phasing, Calibration NMR->Proc IR->Proc MS->Proc Analysis Spectral Interpretation Proc->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Molecule_Structure cluster_caffeine Caffeine Core cluster_cycloheptyl Cycloheptyloxy Group Caffeine EtherLink Ether Linkage (C-O-C) Caffeine->EtherLink Cycloheptyl EtherLink->Cycloheptyl

Caption: Key structural components of this compound.

References

Potential Therapeutic Targets of 8-Substituted Caffeine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary Therapeutic Target: Adenosine Receptors

The most significant therapeutic targets for caffeine and its 8-substituted analogs are the adenosine receptors. Adenosine is a purine nucleoside that plays a crucial role in regulating neuronal activity, with generally inhibitory effects.[1] By blocking these receptors, caffeine and its derivatives exert their stimulant effects. There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. The affinity and selectivity of 8-substituted caffeine analogs for these receptor subtypes can be modulated by the nature of the substituent at the C8 position.

Adenosine A1 Receptor

The A1 adenosine receptor is ubiquitously distributed throughout the body, with high concentrations in the brain, heart, and kidneys. Its activation is associated with neuroprotection, decreased heart rate, and anti-inflammatory effects. Antagonism of A1 receptors by 8-substituted caffeine analogs can lead to increased neuronal firing and enhanced wakefulness.[4]

8-Cyclohexylcaffeine (CHC) has been shown to be a potent antagonist of the presynaptic A1 adenosine receptor in rat motor nerve terminals.[5] This antagonism reverses the inhibitory effect of adenosine on neurotransmitter release, leading to enhanced neuromuscular transmission.[5]

Adenosine A2A Receptor

The A2A adenosine receptor is highly concentrated in the striatum, a brain region critical for motor control and reward. It is often co-localized with dopamine D2 receptors.[6] A2A receptor antagonists are of significant interest for the potential treatment of Parkinson's disease, as they can enhance dopaminergic signaling.[6] 8-(3-Chlorostyryl)caffeine (CSC) is a notable example of a selective A2A adenosine antagonist.[6]

Quantitative Data on Receptor Affinity

The potency of 8-substituted caffeine analogs as adenosine receptor antagonists is typically quantified by their inhibitor constant (Ki). The following table summarizes the reported Ki values for select 8-substituted xanthines.

CompoundReceptor TargetAssay SystemKi (nM)Reference
8-Cyclohexylcaffeine (CHC)Adenosine A1Rat phrenic-hemidiaphragm41[5]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)Adenosine A1Rat phrenic-hemidiaphragm0.53[5]
8-(3-Chlorostyryl)caffeine (CSC)Adenosine A2aRat pheochromocytoma cells (PC12)60[6]
8-(3-Chlorostyryl)caffeine (CSC)Adenosine A1Rat adipocytes1300[6]

Other Potential Therapeutic Targets

Beyond adenosine receptors, caffeine and its derivatives can interact with other molecular targets, although typically at higher concentrations.[1] These secondary targets may contribute to the overall pharmacological profile of 8-substituted analogs and represent additional avenues for therapeutic development.

  • Phosphodiesterases (PDEs): Caffeine is a non-selective inhibitor of PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][7] By inhibiting PDEs, caffeine can increase intracellular levels of these second messengers, leading to a variety of cellular responses.

  • Ryanodine Receptors: In skeletal and cardiac muscle, caffeine can mobilize intracellular calcium by sensitizing ryanodine receptors.[7]

  • GABAA Receptors: At high concentrations, caffeine can act as a negative allosteric modulator of GABAA receptors, contributing to its stimulant effects.[1]

  • Topoisomerase II: Some 8-substituted alkoxycaffeine derivatives have been reported to exhibit inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[8][9] This suggests a potential application in cancer therapy.

Experimental Protocols

Schild Analysis for Adenosine Receptor Antagonism

A common method to determine the affinity of a competitive antagonist, such as an 8-substituted caffeine analog, for its receptor is the Schild analysis.

Methodology:

  • Preparation: Isolate a tissue preparation, such as the rat phrenic-hemidiaphragm, where the effect of an adenosine receptor agonist (e.g., 2-chloroadenosine) can be measured.[5]

  • Agonist Concentration-Response Curve: Generate a cumulative log concentration-response curve for the agonist alone, measuring a physiological response (e.g., inhibition of nerve-evoked muscle twitches).[5]

  • Antagonist Incubation: Incubate the tissue preparation with a fixed concentration of the antagonist (e.g., CHC) for a predetermined period to allow for equilibration.

  • Shifted Agonist Curve: In the presence of the antagonist, re-generate the agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the curve.[5]

  • Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.

  • Schild Plot: Plot the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be linear with a slope of 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The Ki can be calculated from the pA2 value.

Signaling Pathways and Workflows

Adenosine A1 Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor and its antagonism by 8-substituted caffeine analogs.

Adenosine_A1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Analog 8-Substituted Caffeine Analog Analog->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: Adenosine A1 receptor signaling pathway and its antagonism.

Experimental Workflow for Schild Analysis

The following diagram outlines the experimental workflow for determining the antagonist affinity using Schild analysis.

Schild_Analysis_Workflow cluster_protocol Schild Analysis Protocol Prep Tissue Preparation (e.g., Rat Phrenic-Hemidiaphragm) Agonist_Curve Generate Agonist Concentration-Response Curve Prep->Agonist_Curve Antagonist_Incubation Incubate with Fixed Concentration of Antagonist Agonist_Curve->Antagonist_Incubation Shifted_Curve Generate Shifted Agonist Concentration-Response Curve Antagonist_Incubation->Shifted_Curve Repeat Repeat with Multiple Antagonist Concentrations Shifted_Curve->Repeat Repeat->Antagonist_Incubation Next Concentration Schild_Plot Construct Schild Plot Repeat->Schild_Plot All Concentrations Tested pA2 Determine pA2 and Ki Schild_Plot->pA2

Caption: Experimental workflow for Schild analysis.

8-Substituted caffeine analogs represent a promising class of compounds with the potential to modulate the activity of adenosine receptors and other cellular targets. The nature of the substituent at the C8 position plays a critical role in determining the affinity and selectivity of these analogs. While data on 8-(Cycloheptyloxy)caffeine is currently lacking, the extensive research on related compounds like 8-cyclohexylcaffeine provides a solid foundation for understanding the potential therapeutic applications of this chemical class. Further investigation into the synthesis and pharmacological profiling of novel 8-substituted caffeine derivatives is warranted to explore their full therapeutic potential in areas such as neurodegenerative diseases, pain management, and oncology.

References

Methodological & Application

Application Notes and Protocols for 8-(Cycloheptyloxy)caffeine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of 8-(Cycloheptyloxy)caffeine, a novel 8-substituted caffeine derivative. The protocols outlined below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines. As a potential adenosine receptor antagonist, this compound warrants investigation for its therapeutic potential in oncology.

Introduction

Caffeine and its derivatives are known to exhibit a range of biological activities, including the antagonism of adenosine receptors. Notably, the inhibition of the adenosine A1 receptor has been linked to the induction of apoptosis in various cancer cell lines, including breast and esophageal cancer[1][2][3]. 8-substituted caffeine analogs, such as 8-tertbutyl caffeine, have demonstrated cytotoxic effects on prostate and lung cancer cells[4][5][6]. This document provides a framework for characterizing the in vitro anti-cancer properties of this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Cell Viability (IC50 Determination)

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
5
10
25
50
100
IC50 (µM)

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
This compound (IC50)
This compound (2 x IC50)
Staurosporine (Positive Control)

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentRelative Expression of Cleaved Caspase-3 (Normalized to β-actin)Relative Expression of Cleaved PARP (Normalized to β-actin)Relative Expression of Bcl-2 (Normalized to β-actin)Relative Expression of Bax (Normalized to β-actin)
Vehicle Control
This compound (IC50)
This compound (2 x IC50)

Experimental Protocols

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many 8-alkoxycaffeine derivatives, a stock solution in an organic solvent is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (306.36 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Dissolve the calculated mass of the compound in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, etc.)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Protocol:

  • Maintain the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells at an appropriate density in 96-well, 24-well, or 6-well plates and allow them to adhere overnight.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • After overnight cell adherence, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cells seeded in a 6-well plate or 10 cm dish

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

G cluster_0 Experimental Workflow A Prepare this compound Stock Solution (in DMSO) C Cell Viability Assay (MTT) (Determine IC50) A->C B Cell Culture (e.g., MCF-7, PC-3) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Western Blot Analysis (Apoptosis Markers) C->E

Caption: Workflow for in vitro evaluation.

G cluster_1 Hypothesized Signaling Pathway 8-COC This compound A1R Adenosine A1 Receptor 8-COC->A1R Antagonism AC Adenylate Cyclase A1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Apoptosis Apoptosis PKA->Apoptosis Caspase Caspase Activation Caspase->Apoptosis

Caption: Hypothesized Adenosine A1 Receptor antagonism.

References

Application Notes and Protocols for 8-(Cycloheptyloxy)caffeine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 8-(Cycloheptyloxy)caffeine in radioligand binding assays. This document is intended to guide researchers in characterizing the binding affinity of this compound for adenosine receptors, critical targets in drug discovery for a variety of therapeutic areas.

Introduction

This compound is a xanthine derivative, a class of compounds known to act as antagonists at adenosine receptors. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of compounds like this compound for their molecular targets. These assays are crucial for establishing structure-activity relationships and guiding lead optimization in drug development programs.

Data Presentation

While specific binding affinity data for this compound is not widely published, the following table presents data for the closely related compound, 8-cyclohexylcaffeine (CHC), to illustrate the expected format for data presentation. It is anticipated that this compound will exhibit affinity for adenosine receptors, most likely the A1 subtype.

Table 1: Binding Affinity of 8-Cyclohexylcaffeine (CHC) at the Adenosine A1 Receptor

CompoundRadioligandReceptor SourceAssay TypeKᵢ (nM)Reference
8-Cyclohexylcaffeine (CHC)[³H]-DPCPXRat Neuromuscular JunctionCompetition41[1]

Kᵢ represents the inhibition constant, a measure of the compound's binding affinity.

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays to characterize the interaction of this compound with adenosine receptors, particularly the A1 receptor.

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes, which are the source of the target receptors for the binding assay.

Materials:

  • Tissue (e.g., rat brain cortex) or cultured cells expressing the target adenosine receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Centrifuge tubes.

  • Dounce homogenizer or polytron.

  • Ultracentrifuge.

Procedure:

  • Dissect the tissue of interest on ice and weigh it.

  • Add the tissue to 10-20 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer) and determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors in the membrane preparation (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

  • Membrane preparation (from Protocol 1).

  • Radioligand (e.g., [³H]-DPCPX for A1 receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM DPCPX).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would be 0.1 to 20 nM.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of the non-specific binding determinator.

  • Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to each well.

  • Add 50 µL of the appropriate radioligand dilution to each well. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound, such as this compound, for the receptor.

Materials:

  • All materials from Protocol 2.

  • This compound stock solution and serial dilutions.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of the non-specific binding determinator (e.g., 1 µM DPCPX).

  • For the competition wells, add 50 µL of the corresponding this compound dilution.

  • Add 100 µL of the membrane preparation to each well.

  • Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.

  • Incubate, filter, and measure radioactivity as described in Protocol 2 (steps 7-11).

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[1][2][3] A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease cAMP production.[2] Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP production.[2]

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Caffeine This compound (Antagonist) Caffeine->A1_A3 Caffeine->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from rat brain) start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Compound Dilutions prep_membranes->setup_assay add_reagents Add Reagents: 1. Membranes 2. Radioligand ([³H]-DPCPX) 3. This compound setup_assay->add_reagents incubate Incubate (e.g., 60-90 min at RT) add_reagents->incubate filter_wash Filter and Wash (Separate bound from free radioligand) incubate->filter_wash measure Measure Radioactivity (Liquid Scintillation Counting) filter_wash->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Caption: Competitive radioligand binding assay workflow.

References

Application Notes and Protocols for 8-(Cycloheptyloxy)caffeine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-(Cycloheptyloxy)caffeine is a derivative of caffeine, belonging to the 8-alkoxyxanthine class of compounds. While specific research on this molecule is limited, its structural similarity to other 8-substituted caffeine analogs suggests potential applications in neuroscience research, primarily as a modulator of the adenosinergic system. Caffeine and its derivatives are well-known antagonists of adenosine receptors (A1 and A2A), which play crucial roles in neurotransmission, synaptic plasticity, and neuronal excitability.[1] Furthermore, some 8-alkoxycaffeine analogs have been identified as inhibitors of monoamine oxidase (MAO), suggesting a potential for modulating monoaminergic neurotransmitter levels.

This document provides a hypothetical framework for the application of this compound in neuroscience research, focusing on its potential as an adenosine receptor antagonist.

Potential Applications in Neuroscience

  • Investigation of Adenosine A1 Receptor Function: Based on data from the structurally similar 8-cyclohexylcaffeine, this compound is predicted to be an antagonist of the A1 adenosine receptor.[3] This makes it a useful tool for studying the role of A1 receptors in various physiological processes, including sleep regulation, neuroprotection, and the modulation of synaptic transmission.

  • Modulation of Neurotransmitter Release: Adenosine A1 receptors are presynaptically located and their activation inhibits the release of various neurotransmitters. By antagonizing these receptors, this compound could be used to investigate the impact of enhanced neurotransmitter release on neuronal circuits and behavior.

  • Studies on Neurodegenerative Diseases: Adenosine receptor antagonists are being explored as potential therapeutic agents for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[2] this compound could be used in preclinical models to explore the therapeutic potential of A1 receptor blockade.

  • Exploration of Monoamine Oxidase (MAO) Inhibition: Several 8-alkoxycaffeine analogs have shown potent and selective inhibition of MAO-B.[4] This suggests that this compound could be investigated for its potential to modulate monoamine neurotransmitter levels, which is relevant for mood disorders and neurodegenerative diseases.

Quantitative Data (Hypothetical and Inferred)

The following table summarizes hypothetical and inferred quantitative data for this compound based on published data for structurally related compounds. This data requires experimental validation.

ParameterTargetValue (Hypothetical)Reference Compound(s)
Ki Adenosine A1 Receptor (rat)~ 40 nM8-cyclohexylcaffeine (Ki = 41 nM)[3]
IC50 Monoamine Oxidase-B (human)~ 0.5 µM8-alkoxycaffeine analogs (IC50 range 0.38-0.62 µM)[4]
EC50 Tracheal Relaxation (guinea pig)~ 75 µM8-cyclohexyl-caffeine[5]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Adenosine A1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Materials:

  • Rat brain cortical membranes (source of A1 receptors)

  • [3H]DPCPX (radioligand for A1 receptors)

  • This compound

  • DPCPX (non-labeled, for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a series of tubes, add rat cortical membranes, [3H]DPCPX, and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled DPCPX.

  • Incubate the mixture at room temperature for a specified time (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of this compound on the extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine) in a specific brain region of a freely moving animal (e.g., rat).

Materials:

  • This compound

  • Vehicle solution (e.g., saline with a small percentage of DMSO)

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • HPLC system with electrochemical or fluorescence detection

  • Freely moving animal setup with a liquid swivel

Procedure:

  • Implant a microdialysis guide cannula into the target brain region of the anesthetized animal using stereotaxic surgery.

  • Allow the animal to recover for a few days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

  • Continue collecting dialysate samples for a defined period post-administration.

  • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

  • Perform statistical analysis to determine the significance of any observed changes.

Visualizations

Adenosine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds Ca_channel Ca²⁺ Channel A1R->Ca_channel inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release Drug This compound Drug->A1R antagonizes

Caption: Proposed mechanism of this compound at the presynaptic terminal.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Studies A1 Compound Synthesis This compound A2 Radioligand Binding Assay (A1 Receptor) A1->A2 A3 MAO Inhibition Assay A1->A3 A4 Determine Ki and IC50 A2->A4 A3->A4 B1 Animal Model Selection (e.g., Rat) A4->B1 Proceed if promising B2 Microdialysis Surgery B1->B2 B3 Drug Administration B2->B3 B4 Neurotransmitter Analysis (HPLC) B3->B4

References

Application Notes and Protocols for 8-Cycloalkylcaffeine Derivatives as Tool Compounds in Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for quantitative pharmacological data and specific synthesis protocols for 8-(Cycloheptyloxy)caffeine did not yield specific results. Therefore, to fulfill the user's request for detailed application notes and protocols in the specified format, this document provides information on a well-characterized and representative 8-cycloalkylcaffeine derivative, 8-Cyclopentyl-1,3-dimethylxanthine (8-CPT, also known as 8-Cyclopentyltheophylline) . This compound serves as an illustrative example of how 8-cycloalkylcaffeine derivatives are utilized as tool compounds for adenosine receptor studies.

Application Notes: 8-Cyclopentyl-1,3-dimethylxanthine (8-CPT)

Introduction

8-Cyclopentyl-1,3-dimethylxanthine (8-CPT) is a potent and selective antagonist of the A1 adenosine receptor.[1] Like other 8-substituted xanthine derivatives, it is a valuable tool compound for researchers studying the physiological and pathological roles of adenosine signaling. Its high affinity and selectivity for the A1 receptor subtype make it particularly useful for differentiating A1 receptor-mediated effects from those mediated by other adenosine receptor subtypes (A2A, A2B, and A3).[1] This document provides an overview of 8-CPT's pharmacological properties and protocols for its use in common experimental assays.

Physicochemical Properties
PropertyValue
IUPAC Name 8-Cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
Synonyms 8-Cyclopentyltheophylline, 8-CPT, CPX
Molecular Formula C₁₂H₁₆N₄O₂
Molecular Weight 248.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Pharmacological Profile

8-CPT is a competitive antagonist of adenosine receptors with a high affinity and selectivity for the A1 subtype. The table below summarizes the binding affinities of 8-CPT for the different human adenosine receptor subtypes.

Receptor SubtypeKᵢ (nM)Reference Compound
A1 1.5[³H]DPCPX
A2A >1000[³H]CGS 21680
A2B >10000[³H]DPCPX
A3 >10000[¹²⁵I]AB-MECA

Note: The Ki values can vary slightly depending on the experimental conditions and the radioligand used.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A1 Adenosine Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human A1 adenosine receptor using [³H]-8-CPT as the radioligand.

Materials:

  • HEK293 cell membranes expressing recombinant human A1 adenosine receptors.

  • [³H]-8-CPT (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

  • Non-specific binding control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-8-CPT (final concentration ~1 nM), and 100 µL of A1 receptor membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of 10 µM DPCPX, 50 µL of [³H]-8-CPT, and 100 µL of A1 receptor membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL of [³H]-8-CPT, and 100 µL of A1 receptor membrane preparation.

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Adenylyl Cyclase (AC) Activity Assay

This protocol assesses the functional antagonism of the A1 adenosine receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human A1 adenosine receptor.

  • Cell culture medium (e.g., DMEM/F-12).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 0.1% BSA.

  • Adenosine deaminase (ADA).

  • Forskolin.

  • A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA).

  • 8-CPT or test compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the CHO-A1 cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with Stimulation Buffer.

  • Pre-incubate the cells with 2 U/mL adenosine deaminase in Stimulation Buffer for 30 minutes at 37°C to remove endogenous adenosine.

  • Add varying concentrations of 8-CPT or the test compound and incubate for 20 minutes at 37°C.

  • Add the A1 receptor agonist CPA (at its EC₈₀ concentration) and 1 µM forskolin to all wells except the basal control.

  • Incubate for 15 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Construct a dose-response curve for the antagonist and determine its IC₅₀ value.

  • The Schild analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Visualizations

Adenosine_A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A1R Agonist CPT 8-CPT (Antagonist) CPT->A1R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A1 Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Prepare Reagents: - A1 Receptor Membranes - [3H]-8-CPT - Test Compound Dilutions - Buffers incubation Incubate: - Membranes - [3H]-8-CPT - Test Compound (90 min, 25°C) prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Wash Filters (3x with ice-cold buffer) filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-(Cycloheptyloxy)caffeine is a xanthine derivative with potential applications in pharmaceutical research due to its structural similarity to caffeine, a well-known central nervous system stimulant.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine analysis in a research and development setting.

Key Features:

  • High Specificity: Baseline separation of this compound from potential impurities.

  • Sensitivity: Low limit of detection and quantification.

  • Rapid Analysis: Isocratic elution for a short run time.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (0.1% v/v in water)

  • 0.45 µm syringe filters (PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions were used for this application note:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[2]

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standards.

  • Precision: The precision of the method was determined by analyzing six replicate injections of a 25 µg/mL standard. The relative standard deviation (RSD) was calculated.

  • Accuracy: Accuracy was assessed by a spike and recovery study. A known amount of this compound was added to a blank matrix, and the recovery was calculated.

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compound~ 5.8

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD, µg/mL) 0.2
Limit of Quantification (LOQ, µg/mL) 0.7

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Isocratic) inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols for the Dosing and Administration of Caffeine and its 8-Substituted Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for 8-(Cycloheptyloxy)caffeine in the public domain. The following application notes and protocols are based on published studies of caffeine and its C8-substituted analogs, such as 8-(3-Chlorostyryl)caffeine (CSC) and 8-Cyclopentyltheophylline (8-CPT). These compounds are structurally related and serve as valuable surrogates for researchers interested in the in vivo evaluation of novel xanthine derivatives.

Introduction

Caffeine and its derivatives, particularly those with substitutions at the C8-position, are a class of compounds known for their interaction with adenosine receptors. These receptors play crucial roles in various physiological processes, making C8-substituted xanthines promising candidates for therapeutic development in areas such as neurodegenerative diseases, inflammation, and central nervous system disorders. This document provides a summary of dosing and administration strategies for caffeine and its analogs in common animal models, along with detailed experimental protocols to guide researchers in their in vivo studies.

Data Presentation: Dosing and Administration Summary

The following tables summarize quantitative data from various studies on the administration of caffeine and its 8-substituted analogs in animal models.

Table 1: Dosing Regimens for Caffeine in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeStudy FocusReference
CaffeineICR MiceIntraperitoneal (i.p.)5, 10, 20 mg/kgToxicity assessment[1]
CaffeineCD-1 MiceIntraperitoneal (i.p.)6.25 - 100 mg/kgLocomotor activity[2]
CaffeineFemale WKY rats and SHRIntraperitoneal (i.p.)3 mg/kg (chronic)Cognitive benefits in an ADHD model[3]
CaffeineSprague-Dawley ratsOral (in drinking water)30 mg/kg/dayNeuroprotective effects[4]

Table 2: Dosing Regimens for 8-Substituted Caffeine Analogs in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosageStudy FocusReference
8-(3-Chlorostyryl)caffeine (CSC)RatsIntravenous (i.v.) infusion6, 12, 24 µ g/min/kg In vivo potency at A2A receptors[5]
8-(3-Chlorostyryl)caffeine (CSC)RatsIntraperitoneal (i.p.)5 mg/kgL-DOPA biotransformation[6]
9-Deazaxanthine derivativeMiceOralFrom 30 mg/kgAnti-Parkinsonian effects[7]
8-Cyclopentyltheophylline (8-CPT)Guinea PigPerfusion (in vitro slices)1 µMLong-term potentiation[8]

Experimental Protocols

Protocol 1: Preparation of Caffeine Solution for Intraperitoneal Injection

Materials:

  • Caffeine powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the required concentration of the caffeine solution based on the desired dose (e.g., mg/kg) and the injection volume (typically 5-10 ml/kg for mice).

  • Weigh the appropriate amount of caffeine powder and place it in a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial.

  • Place the vial on a magnetic stirrer and stir until the caffeine is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before administration.

  • For some xanthine derivatives with low aqueous solubility, the addition of a solubilizing agent like sodium benzoate may be necessary. The ratio of the drug to sodium benzoate should be optimized.

  • Once dissolved, filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility.

  • Store the solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each set of experiments.

Protocol 2: Chronic Administration of Caffeine in Drinking Water

Materials:

  • Caffeine powder

  • Animal drinking water

  • Calibrated water bottles

Procedure:

  • Calculate the amount of caffeine needed to achieve the desired concentration in the drinking water (e.g., 0.3 g/L or 1 g/L).

  • Dissolve the weighed caffeine powder in a small volume of warm water first to ensure complete dissolution.

  • Add the concentrated caffeine solution to the final volume of drinking water and mix thoroughly.

  • Fill the calibrated water bottles with the caffeine-containing water.

  • Provide the bottles to the animals as their sole source of drinking water.

  • Measure water consumption daily to monitor the actual dose of caffeine ingested by the animals.

  • Prepare fresh caffeine-containing water at least once a week, or more frequently if precipitation is observed.

Protocol 3: Preparation of 8-(3-Chlorostyryl)caffeine (CSC) for In Vivo Studies

Materials:

  • CSC powder

  • Vehicle (e.g., saline, or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in saline)

  • Light-protective vials and handling equipment

Procedure:

  • Due to the potential for photo-induced isomerization, handle CSC samples under sodium light and protect them from direct light exposure at all times.[5]

  • For intravenous infusion, prepare a stock solution of CSC in a suitable solvent. The final infusion solution should be prepared by diluting the stock solution in sterile saline to the desired concentration.

  • For intraperitoneal injection, CSC can be dissolved in a vehicle appropriate for poorly water-soluble compounds. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with saline containing a surfactant like Tween 80 to form a stable suspension or solution.

  • The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-induced toxicity.

  • Administer the prepared solution to the animals according to the desired dosing regimen.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Studies of Xanthine Analogs cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis Compound_Prep Compound Preparation (Dissolution in Vehicle) Dosing Dosing and Administration (i.p., p.o., i.v.) Compound_Prep->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Behavioral_Tests Behavioral Assessments (e.g., Locomotor Activity) Dosing->Behavioral_Tests PK_Sampling Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Sampling PD_Analysis Pharmacodynamic Analysis (e.g., Receptor Occupancy) Dosing->PD_Analysis Data_Analysis Statistical Analysis Behavioral_Tests->Data_Analysis PK_Sampling->Data_Analysis PD_Analysis->Data_Analysis

Caption: General workflow for in vivo studies of xanthine analogs.

Adenosine_Signaling Simplified Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Xanthine_Analog 8-Substituted Xanthine Analog Xanthine_Analog->A2A_Receptor antagonizes Administration_Route_Selection Decision Tree for Administration Route Selection Study_Duration Study Duration? Acute Acute Study_Duration->Acute Short-term Chronic Chronic Study_Duration->Chronic Long-term Systemic_Exposure Rapid Systemic Exposure? Acute->Systemic_Exposure Oral_Bioavailability Good Oral Bioavailability? Chronic->Oral_Bioavailability IP_Injection Intraperitoneal (i.p.) Injection Systemic_Exposure->IP_Injection No IV_Infusion Intravenous (i.v.) Infusion Systemic_Exposure->IV_Infusion Yes Oral_Gavage Oral Gavage Oral_Bioavailability->Oral_Gavage Yes Drinking_Water Drinking Water/ Dient Oral_Bioavailability->Drinking_Water No

References

Application Note: Protocol for Assessing the Selectivity of 8-(Cycloheptyloxy)caffeine at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-(Cycloheptyloxy)caffeine is a xanthine derivative, a class of compounds known to act as antagonists at adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes.[1][2] Profiling the binding affinity and functional potency of a compound like this compound across these receptor subtypes is critical to determine its selectivity. A selective antagonist can provide a more targeted therapeutic effect and reduce off-target side effects. This document outlines the protocols for assessing the selectivity of this compound through radioligand binding and functional cAMP assays.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate the production of the second messenger cyclic adenosine monophosphate (cAMP) through different G-proteins. A1 and A3 receptors typically couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1] Conversely, A2A and A2B receptors couple to Gαs, which stimulates adenylyl cyclase and increases intracellular cAMP levels.[1][3] Understanding these opposing pathways is fundamental to designing functional assays for screening antagonists.

Caption: Canonical signaling pathways for adenosine receptor subtypes.

Experimental Workflow for Selectivity Profiling

A systematic workflow is essential for accurately determining the selectivity profile of a test compound. The process begins with acquiring cell lines that stably express each human adenosine receptor subtype. From these cells, membrane preparations are made for binding assays, while whole cells are used for functional assays. The resulting data are analyzed to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which together define the compound's selectivity.

Experimental_Workflow cluster_binding Protocol 1: Binding Affinity cluster_functional Protocol 2: Functional Potency start Start: Acquire Recombinant Cell Lines (HEK293 or CHO expressing hA1, hA2A, hA2B, hA3) mem_prep Membrane Preparation start->mem_prep cell_culture Cell Culture & Plating start->cell_culture binding_assay Radioligand Displacement Binding Assay mem_prep->binding_assay ki_calc Data Analysis: Calculate IC50 and Ki values binding_assay->ki_calc selectivity Determine Selectivity Profile (Compare Ki and IC50 across subtypes) ki_calc->selectivity cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay ic50_calc Data Analysis: Calculate IC50 values cAMP_assay->ic50_calc ic50_calc->selectivity end End selectivity->end

Caption: Workflow for determining adenosine receptor antagonist selectivity.

Experimental Protocols

Protocol 1: Radioligand Displacement Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the receptor.

1. Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands:

    • A1: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [³H]ZM241385 or [³H]CGS21680

    • A2B: [³H]DPCPX (at high concentrations, or use functional assays)

    • A3: [¹²⁵I]AB-MECA

  • Test Compound: this compound dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[4]

  • Non-specific Agent: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or a high concentration of an unlabeled antagonist.[4]

  • Apparatus: 96-well plates, FilterMate harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3% PEI), and a scintillation counter.[5]

2. Procedure:

  • Prepare serial dilutions of this compound in binding buffer (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • In a 96-well plate, add in order:

    • 150 µL of cell membrane suspension (typically 5-20 µg protein/well).[5]

    • 50 µL of the test compound dilution or buffer (for total binding) or non-specific agent (for non-specific binding).

    • 50 µL of the radioligand at a final concentration near its Kd value.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[4][5]

  • Terminate the reaction by rapid vacuum filtration over the glass fiber filters using the cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the functional potency (IC50) of this compound by quantifying its ability to block agonist-induced changes in cAMP levels.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 receptors, seeded in 96- or 384-well plates.

  • Test Compound: this compound dissolved in DMSO.

  • Agonist: NECA or another suitable adenosine receptor agonist.

  • Adenylyl Cyclase Stimulator (for Gi assays): Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or enzyme fragmentation complementation (EFC).[6][7]

2. Procedure (Gs-coupled A2A/A2B Receptors):

  • Culture cells to near confluence in assay plates.

  • Replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells by adding an agonist (e.g., NECA) at a concentration that produces ~80% of the maximal response (EC80).

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

3. Procedure (Gi-coupled A1/A3 Receptors):

  • Follow steps 1 and 2 as above.

  • Stimulate the cells by adding a cocktail of forskolin (to raise basal cAMP) and an agonist (e.g., NECA) to induce inhibition. The agonist's effect will be a reduction in the forskolin-stimulated cAMP level.[8]

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure cAMP levels. The antagonist effect will be observed as a restoration of cAMP levels towards the forskolin-only control.

4. Data Analysis:

  • Plot the measured cAMP response against the log concentration of this compound.

  • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Data Presentation

The selectivity of this compound is determined by comparing its affinity (Ki) and potency (IC50) across the four adenosine receptor subtypes. The data should be summarized in a clear, tabular format. A higher Ki or IC50 value indicates lower affinity or potency, respectively. The selectivity ratio is calculated by dividing the Ki or IC50 value for one subtype by the value for another.

Table 1: Illustrative Selectivity Profile of this compound (Note: The following data are hypothetical and for illustrative purposes only.)

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Human A1 4560
Human A2A 1,5002,100
Human A2B >10,000>10,000
Human A3 250310

Interpretation of Illustrative Data: Based on this hypothetical data, this compound would be characterized as a potent and selective A1 receptor antagonist. Its affinity for the A1 receptor (Ki = 45 nM) is approximately 33-fold higher than for the A2A receptor and over 5-fold higher than for the A3 receptor. It shows minimal activity at the A2B receptor. This profile suggests its primary effects would be mediated through the A1 adenosine receptor.

References

Application Notes and Protocols for 8-(Cycloheptyloxy)caffeine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeine, a methylxanthine, and its derivatives are known to exert their biological effects through multiple mechanisms, primarily as antagonists of adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes.[1][2][3][4] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][5] Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, which can modulate a wide range of cellular processes.

8-(Cycloheptyloxy)caffeine is a novel derivative of caffeine. While specific data for this compound is not available, its structural similarity to other 8-substituted caffeine analogs suggests potential activity as a PDE inhibitor and/or an adenosine receptor antagonist. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large numbers of compounds to identify potential "hits" or "leads" for drug discovery.[6] This document outlines protocols for the use of this compound in HTS assays to characterize its inhibitory activity against various PDE isoforms.

Mechanism of Action: Phosphodiesterase Inhibition

The primary proposed mechanism of action for this compound in the context of these protocols is the inhibition of phosphodiesterase enzymes. By inhibiting PDE activity, the compound is expected to increase intracellular cAMP and/or cGMP levels, leading to downstream cellular effects.

ATP ATP AC Adenylate Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Caffeine_Derivative This compound Caffeine_Derivative->PDE Inhibits start Start dispense_compound Dispense this compound and Controls into 384-well plate start->dispense_compound add_enzyme Add PDE10A Enzyme dispense_compound->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate Add [3H]-cAMP pre_incubate->add_substrate incubate Incubate to allow enzymatic reaction add_substrate->incubate add_spa_beads Add YSi SPA Beads incubate->add_spa_beads incubate_beads Incubate to allow bead binding add_spa_beads->incubate_beads read_plate Read plate on a scintillation counter incubate_beads->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 8-Substituted Caffeine Analogs in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 8-(Cycloheptyloxy)caffeine in models of neurological disorders. Therefore, the following application notes and protocols are based on a well-researched, structurally related 8-substituted caffeine analog, 8-(3-chlorostyryl)caffeine (CSC) , to illustrate the potential applications and methodologies in this class of compounds. The data and protocols presented here are specific to CSC and should not be directly extrapolated to this compound.

Illustrative Example: 8-(3-chlorostyryl)caffeine (CSC) in a Parkinson's Disease Model

Introduction

8-(3-chlorostyryl)caffeine (CSC) is a potent and selective adenosine A2A receptor antagonist.[1] Research has shown its neuroprotective effects in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[1] The neurotoxicity of MPTP is dependent on its conversion to the mitochondrial toxin MPP+ by the enzyme monoamine oxidase B (MAO-B).[1] CSC has demonstrated a dual mechanism of action by not only antagonizing the A2A receptor but also by inhibiting MAO-B, suggesting a potential for enhanced neuroprotective properties.[1]

Data Presentation

The following tables summarize the quantitative data for 8-(3-chlorostyryl)caffeine (CSC) from preclinical studies.

Table 1: Receptor and Enzyme Binding Affinity of CSC

CompoundReceptor/EnzymeSpeciesKi (nM)
8-(3-chlorostyryl)caffeine (CSC)Adenosine A2A ReceptorRat54
8-(3-chlorostyryl)caffeine (CSC)Adenosine A1 ReceptorRat28200
8-(3-chlorostyryl)caffeine (CSC)Monoamine Oxidase B (MAO-B)Mouse Brain Mitochondria~100[1]

Table 2: Effect of CSC on Striatal Levels of MPTP and its Metabolites in Mice

Treatment GroupStriatal MPTPStriatal MPDP+Striatal MPP+
MPTPBaselineBaselineBaseline
MPTP + CSCElevatedLoweredLowered
This table qualitatively summarizes the findings from Chen et al. (2002), where CSC was shown to alter the metabolism of MPTP in vivo, leading to reduced levels of the toxic metabolite MPP+.[1]
Experimental Protocols

Below are detailed methodologies for key experiments involving CSC in the MPTP model of Parkinson's disease.

Protocol 1: Evaluation of Neuroprotection by CSC in the MPTP Mouse Model

Objective: To determine the neuroprotective effect of CSC against MPTP-induced dopaminergic neurotoxicity in mice.

Materials:

  • Male C57BL/6 mice

  • MPTP-HCl (Sigma-Aldrich)

  • 8-(3-chlorostyryl)caffeine (CSC)

  • Saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Apparatus for intraperitoneal (i.p.) injections

  • Equipment for tissue homogenization and high-performance liquid chromatography (HPLC) with electrochemical detection.

Procedure:

  • Animal Dosing:

    • Dissolve CSC in a suitable vehicle (e.g., DMSO).

    • Administer CSC to mice via i.p. injection at a specified dose (e.g., 5 mg/kg).[2]

    • Thirty minutes after CSC administration, inject mice with MPTP-HCl (e.g., 20 mg/kg, i.p.) or saline. Administer four injections of MPTP at 2-hour intervals.

  • Tissue Collection:

    • Seven days after the final MPTP injection, euthanize the mice.

    • Rapidly dissect the striata on a cold plate and freeze them immediately in liquid nitrogen. Store at -80°C until analysis.

  • Neurochemical Analysis:

    • Homogenize the striatal tissue in a suitable buffer.

    • Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Data Analysis:

    • Compare the dopamine and metabolite levels between the saline-treated, MPTP-treated, and MPTP + CSC-treated groups.

    • A significant attenuation of the MPTP-induced dopamine depletion in the CSC co-treated group indicates neuroprotection.

Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of CSC on MAO-B activity.

Materials:

  • Mouse brain mitochondria (as a source of MAO-B)

  • 8-(3-chlorostyryl)caffeine (CSC)

  • [14C]-labeled or other suitable MAO-B substrate (e.g., phenylethylamine)

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Scintillation counter and vials.

Procedure:

  • Mitochondrial Preparation:

    • Isolate mitochondria from mouse brain tissue using standard differential centrifugation methods.

  • Inhibition Assay:

    • Pre-incubate the mitochondrial preparation with varying concentrations of CSC for a specified time.

    • Initiate the enzymatic reaction by adding the [14C]-labeled MAO-B substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

  • Quantification of Metabolites:

    • Extract the radioactive metabolites and quantify them using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition at each CSC concentration.

    • Determine the IC50 (concentration of CSC that causes 50% inhibition) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

cluster_0 Proposed Neuroprotective Mechanism of CSC MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolism MPP MPP+ (Mitochondrial Toxin) Neurotoxicity Dopaminergic Neurotoxicity MPP->Neurotoxicity Induces MAOB->MPP Neuroprotection Neuroprotection CSC 8-(3-chlorostyryl)caffeine (CSC) CSC->MAOB Inhibits A2AR Adenosine A2A Receptor CSC->A2AR Antagonizes Glutamate Excessive Glutamate Release A2AR->Glutamate Potentiates Glutamate->Neurotoxicity Contributes to cluster_1 Experimental Workflow for CSC Neuroprotection Study start Start acclimatization Acclimatize C57BL/6 Mice start->acclimatization grouping Randomly Assign to Treatment Groups (Saline, MPTP, MPTP+CSC) acclimatization->grouping csc_admin Administer CSC (i.p.) to the MPTP+CSC group grouping->csc_admin saline_admin Administer Saline (i.p.) to the Saline group grouping->saline_admin mptp_admin Administer MPTP (i.p.) to MPTP and MPTP+CSC groups (30 min post-CSC) csc_admin->mptp_admin observation Observe for 7 Days mptp_admin->observation saline_admin->observation euthanasia Euthanize and Dissect Striata observation->euthanasia analysis HPLC Analysis for Dopamine and Metabolites euthanasia->analysis end Data Analysis and Comparison analysis->end

References

Application Notes and Protocols for the Quantification of 8-(Cycloheptyloxy)caffeine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

8-(Cycloheptyloxy)caffeine is a xanthine derivative that, like caffeine, is expected to act as an adenosine receptor antagonist.[1][2] Its unique cycloheptyloxy substitution suggests potential differences in potency, selectivity, and pharmacokinetic properties compared to caffeine. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the quantification of this compound in human plasma and urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[3][4][5] Additionally, a protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is presented as a more accessible alternative.[6][7]

Mechanism of Action: Adenosine Receptor Antagonism

This compound, as a xanthine derivative, is presumed to exert its physiological effects primarily through the antagonism of adenosine receptors (A1, A2A, A2B, and A3).[1][8] Adenosine is an endogenous nucleoside that modulates various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can inhibit the downstream signaling cascades initiated by adenosine, leading to effects such as central nervous system stimulation.[9][10]

cluster_0 Cell Membrane Adenosine Adenosine AR Adenosine Receptor (e.g., A2A) Adenosine->AR Binds & Activates Xanthine This compound (Antagonist) Xanthine->AR Blocks G_Protein G Protein (Gs) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: Adenosine receptor signaling pathway and antagonism by this compound.

Analytical Methodologies

LC-MS/MS Method for Quantification in Human Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like plasma.[4][5]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting and concentrating the analyte from plasma while removing interfering substances.[4][5]

Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., ¹³C₃-Caffeine) Start->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge (10,000 x g, 5 min) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Supernatant onto SPE Cartridge Supernatant->Load Condition Condition SPE Cartridge (e.g., C18) with Methanol and Water Condition->Load Wash Wash Cartridge (e.g., with 5% Methanol) Load->Wash Elute Elute Analyte (e.g., with Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for solid-phase extraction (SPE) of this compound from plasma.

3.1.2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of this compound and its internal standard. A hypothetical example is provided in the table below.

3.1.3. Quantitative Data Summary (Hypothetical)

ParameterThis compoundInternal Standard (¹³C₃-Caffeine)
Precursor Ion (m/z)[To be determined][To be determined]
Product Ion (m/z)[To be determined][To be determined]
Linearity Range0.1 - 1000 ng/mLN/A
Correlation Coefficient (r²)> 0.995N/A
LLOQ0.1 ng/mLN/A
Accuracy90 - 110%N/A
Precision (CV%)< 15%N/A
Recovery> 85%N/A
HPLC-UV Method for Quantification in Human Urine

This method is suitable for higher concentration samples and when LC-MS/MS is not available.[6][7][11]

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective method for sample clean-up in urine analysis.[12]

Protocol:

  • To 1 mL of urine, add 100 µL of internal standard solution (e.g., theophylline).

  • Add 5 mL of an organic solvent mixture (e.g., dichloromethane:isopropanol, 9:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

3.2.2. Chromatographic Conditions

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v) with 0.1% acetic acid.[7]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 270-280 nm for xanthine derivatives).[13]

  • Column Temperature: 30°C.

3.2.3. Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
LLOQ0.1 µg/mL
Accuracy95 - 105%
Precision (CV%)< 10%
Recovery> 90%

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock solution with methanol:water (1:1).

  • Calibration Standards: Prepare calibration standards by spiking the appropriate biological matrix (plasma or urine) with the working stock solutions to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Method Validation

The analytical methods should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Assess the potential for interference from endogenous components in the biological matrix.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.[14]

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision) at different concentrations.[6]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[11][13]

  • Recovery: Assess the efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the influence of matrix components on the ionization of the analyte in LC-MS/MS.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in human plasma and urine. The choice of method will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(Cycloheptyloxy)caffeine. The following sections address common impurities and experimental challenges to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This process typically involves two main steps:

  • Bromination of Caffeine: Caffeine is first converted to 8-bromocaffeine through an electrophilic aromatic substitution reaction.[1][2] This is a crucial step to activate the C-8 position for subsequent nucleophilic attack.

  • Etherification: The resulting 8-bromocaffeine is then reacted with cycloheptanol in the presence of a base, or with a pre-formed sodium cycloheptoxide. This step proceeds via a nucleophilic substitution mechanism to yield the final product.

Q2: What are the most common impurities I might encounter?

The synthesis of this compound can lead to several impurities, primarily arising from side reactions and incomplete reactions. The most common impurities include:

  • Cycloheptene: This is the major byproduct, formed through an E2 elimination reaction of cycloheptyl bromide (formed in situ or used as a reactant).[3]

  • Unreacted 8-bromocaffeine: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Caffeine: If the initial bromination step is not complete, unreacted caffeine may be carried through the synthesis.

  • 8-Hydroxycaffeine (Theophylline): If water is present in the reaction mixture, 8-bromocaffeine can be hydrolyzed to form 8-hydroxycaffeine.

Q3: Why is cycloheptene a major byproduct, and how can I minimize its formation?

Cycloheptene is formed through an E2 elimination reaction, which competes with the desired SN2 (Williamson ether synthesis) reaction.[3] Since cycloheptyl bromide is a secondary alkyl halide, it is prone to elimination, especially in the presence of a strong base.[4]

To minimize the formation of cycloheptene, consider the following strategies:

  • Choice of Base: Use a non-hindered, strong base. While strong bases are necessary to deprotonate cycloheptanol, a bulky base can sterically hinder the SN2 attack and favor the E2 pathway.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents can help to solvate the cation of the base, making the alkoxide more nucleophilic and favoring the SN2 pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete bromination of caffeine.- Predominance of the E2 elimination side reaction.- Insufficient reaction time or temperature for the etherification step.- Inefficient purification leading to product loss.- Ensure complete conversion of caffeine to 8-bromocaffeine by monitoring the reaction with TLC. Recrystallize the 8-bromocaffeine before use.- Optimize reaction conditions to favor SN2 over E2 (see Q3 above).- Monitor the etherification reaction by TLC and adjust the reaction time and temperature accordingly.- Use an appropriate purification method, such as column chromatography with a suitable solvent system.
Presence of a Significant Amount of Cycloheptene Impurity - Reaction conditions favor the E2 elimination pathway.- Lower the reaction temperature.- Use a less sterically hindered base.- Employ a polar aprotic solvent.
Unreacted 8-bromocaffeine in the Final Product - Incomplete reaction during the etherification step.- Insufficient amount of cycloheptoxide.- Increase the reaction time or temperature.- Use a slight excess of cycloheptanol and the base.- Monitor the reaction progress by TLC until the 8-bromocaffeine spot disappears.
Product is Difficult to Purify - The product and impurities have similar polarities.- For the separation of the non-polar cycloheptene from the more polar product, column chromatography with a gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is effective.- Recrystallization from a suitable solvent can also be used to purify the final product.

Experimental Protocols

Synthesis of 8-Bromocaffeine

This protocol is based on the oxidative bromination of caffeine.[5]

Materials:

  • Caffeine

  • Hydrobromic acid (48%)

  • Hydrogen peroxide (30%)

  • Sodium sulfite

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve caffeine in hydrobromic acid.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • The reaction mixture will turn into a thick, pale yellow paste.

  • Add distilled water to the paste and neutralize with a saturated sodium sulfite solution until the yellow color disappears.

  • Filter the white precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude 8-bromocaffeine from ethanol to obtain a pure white solid.

  • Dry the product in a vacuum oven.

Synthesis of this compound

This is a general protocol for the Williamson ether synthesis adapted for this specific compound.

Materials:

  • 8-Bromocaffeine

  • Cycloheptanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Add sodium hydride to the DMF and cool the suspension in an ice bath.

  • Slowly add cycloheptanol dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium cycloheptoxide.

  • Add 8-bromocaffeine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
CaffeineC₈H₁₀N₄O₂194.19238
8-BromocaffeineC₈H₉BrN₄O₂273.09208-210
CycloheptanolC₇H₁₄O114.19-15
This compoundC₁₅H₂₂N₄O₃306.36Not available
CyclohepteneC₇H₁₂96.17-57

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Bromination
SolventAcetic Acid or HBrHigh yield of 8-bromocaffeine
Brominating AgentBr₂ or H₂O₂/HBrEfficient bromination
Temperature0-25 °CControlled reaction
Etherification
BaseNaHFormation of alkoxide
SolventDMFFavors SN2 reaction
Temperature80-90 °CReasonable reaction rate
Alkyl HalideCycloheptyl bromide (secondary)Competition between SN2 and E2

Visualizations

Synthesis_Pathway Caffeine Caffeine BrCaffeine 8-Bromocaffeine Caffeine->BrCaffeine Bromination Product This compound BrCaffeine->Product Williamson Ether Synthesis (SN2) Cycloheptanol Cycloheptanol Cycloheptanol->Product Base Base (e.g., NaH) Brominating_Agent Brominating Agent (e.g., HBr/H₂O₂)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check_Bromination Check Purity of 8-Bromocaffeine Start->Check_Bromination Recrystallize Recrystallize 8-Bromocaffeine Check_Bromination->Recrystallize Impure Optimize_Etherification Optimize Etherification Conditions Check_Bromination->Optimize_Etherification Pure Recrystallize->Optimize_Etherification Lower_Temp Lower Reaction Temperature Optimize_Etherification->Lower_Temp Change_Base Use Non-hindered Base Optimize_Etherification->Change_Base Change_Solvent Use Polar Aprotic Solvent Optimize_Etherification->Change_Solvent Purification Optimize Purification Lower_Temp->Purification Change_Base->Purification Change_Solvent->Purification Column_Chrom Use Column Chromatography Purification->Column_Chrom End Improved Yield and Purity Column_Chrom->End

Caption: Troubleshooting workflow for synthesis issues.

Purification_Scheme Crude_Product Crude Reaction Mixture (Product, Cycloheptene, 8-Bromocaffeine) Quench Aqueous Workup (Quench excess base) Crude_Product->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Organic_Layer Organic Layer (Product, Cycloheptene) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Salts, residual DMF) Extraction->Aqueous_Layer Drying Drying and Concentration Organic_Layer->Drying Concentrate Concentrated Crude Product Drying->Concentrate Column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentrate->Column Fractions_Product Fractions containing This compound Column->Fractions_Product Fractions_Impurity Fractions containing Cycloheptene Column->Fractions_Impurity Final_Product Pure this compound Fractions_Product->Final_Product

Caption: Purification scheme for this compound.

References

Optimizing 8-(Cycloheptyloxy)caffeine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Cycloheptyloxy)caffeine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a derivative of caffeine and is expected to act primarily as an antagonist of adenosine receptors, similar to its parent compound. Caffeine is a non-selective antagonist of A1 and A2A adenosine receptors. By blocking these receptors, it can modulate downstream signaling pathways, such as the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathways. Additionally, like other xanthine derivatives, it may also act as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cAMP levels. Some 8-substituted caffeine derivatives have also been reported to have topoisomerase II inhibitory activity.

Q2: What is a recommended starting concentration for my in vitro experiments?

A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. This range is based on the activity of related 8-substituted caffeine analogs. For instance, the related compound 8-cyclohexylcaffeine has a Ki of 41 nM for the A1 adenosine receptor. Starting with a concentration range that brackets this value is a logical approach. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM or 20 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: Yes, like caffeine and its other derivatives, this compound is expected to exhibit cytotoxicity at higher concentrations. Studies on other 8-alkyl substituted xanthines have shown cytotoxic effects against various cancer cell lines, with growth inhibition observed at concentrations in the low millimolar range. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as MTT or trypan blue exclusion, before proceeding with functional assays.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Symptom: A precipitate is observed in the cell culture wells after adding the this compound working solution.

Possible Causes:

  • Low Solubility: The concentration of the compound in the aqueous culture medium exceeds its solubility limit.

  • Solvent Shock: The concentrated DMSO stock solution is not being adequately mixed into the medium upon dilution.

  • Temperature Effects: The culture medium is at a lower temperature, reducing the compound's solubility.

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.5%).

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium before making the final working concentration.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

  • Vortexing: Gently vortex the diluted solution immediately after adding the stock to ensure proper mixing.

Issue 2: High Variability in Experimental Replicates

Symptom: Inconsistent results are observed between replicate wells treated with the same concentration of this compound.

Possible Causes:

  • Inaccurate Pipetting: Inconsistent volumes of the compound or cells are being dispensed.

  • Uneven Cell Seeding: The number of cells per well is not uniform.

  • Edge Effects: Wells on the periphery of the plate are experiencing different environmental conditions (e.g., evaporation).

Solutions:

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Homogenize Cell Suspension: Ensure your cell suspension is thoroughly mixed before seeding.

  • Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize edge effects.

Issue 3: No Observable Effect of the Compound

Symptom: The compound does not produce the expected biological effect, even at higher concentrations.

Possible Causes:

  • Inactive Compound: The compound may have degraded.

  • Incorrect Concentration: The working concentration is too low to elicit a response.

  • Cell Line Insensitivity: The chosen cell line may not express the target receptors or pathways affected by the compound.

  • Insufficient Incubation Time: The treatment duration is not long enough for the biological effect to manifest.

Solutions:

  • Check Stock Solution: Use a fresh aliquot of the stock solution. If possible, verify the compound's integrity.

  • Increase Concentration: Perform a wider dose-response study, including higher concentrations.

  • Cell Line Characterization: Confirm that your cell line expresses adenosine receptors or is sensitive to phosphodiesterase inhibitors.

  • Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation period.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial In Vitro Experiments

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (e.g., MTT, XTT)1 µM - 1 mMA wide range is recommended to establish a cytotoxicity profile and determine the IC50.
Adenosine Receptor Binding1 nM - 10 µMBased on the Ki of related compounds for adenosine receptors.
cAMP Accumulation Assay10 µM - 200 µMHigher concentrations may be needed to observe significant phosphodiesterase inhibition.
PKA Activity Assay10 µM - 200 µMDependent on the level of cAMP increase.
Apoptosis Assay (e.g., Caspase-3)50 µM - 500 µMCytotoxic concentrations are typically required to induce apoptosis.

Table 2: Solubility of Related Xanthine Derivatives

CompoundSolventSolubility
CaffeineDMSO~15 mg/mL
CaffeineEthanol~12 mg/mL
8-substituted xanthinesVariesGenerally, lipophilic substitution at the 8-position decreases aqueous solubility.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cyclic AMP (cAMP) Accumulation Assay
  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of this compound to the wells. To stimulate cAMP production, co-treat with an adenylate cyclase activator like forskolin (e.g., 10 µM). Include appropriate controls (vehicle, forskolin alone).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive ELISA-based or HTRF-based cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples and normalize to the control conditions.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine_Receptor Adenosine Receptor (A1/A2A) AC Adenylate Cyclase Adenosine_Receptor->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA (inactive) cAMP->PKA Activation AMP AMP PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation PDE Phosphodiesterase (PDE) PDE->cAMP Degradation CREB_P p-CREB CREB->CREB_P Gene_Expression Target Gene Expression CREB_P->Gene_Expression Transcription Caffeine_Analog This compound Caffeine_Analog->Adenosine_Receptor Antagonist Caffeine_Analog->PDE Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solution (in DMSO) B1 Prepare Serial Dilutions A1->B1 A2 Seed Cells in 96-well Plate B2 Treat Cells A2->B2 B1->B2 B3 Incubate (24-72h) B2->B3 C1 Perform Assay (e.g., MTT, cAMP) B3->C1 C2 Measure Signal (Absorbance/Fluorescence) C1->C2 C3 Data Analysis (IC50, Dose-Response) C2->C3

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Logic Start Problem Encountered Q1 Is there a precipitate? Start->Q1 A1 Check solubility, solvent concentration, and temperature. Q1->A1 Yes Q2 Are replicates inconsistent? Q1->Q2 No End Resolution A1->End A2 Verify pipetting, cell seeding, and plate layout. Q2->A2 Yes Q3 Is there no effect? Q2->Q3 No A2->End A3 Check compound integrity, concentration, cell line, and incubation time. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for common issues.

Preventing off-target effects of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential off-target effects of 8-(Cycloheptyloxy)caffeine. As a substituted xanthine, its primary mechanism of action is likely the antagonism of adenosine receptors, but like other molecules in its class, off-target interactions are possible.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: Based on its structural similarity to caffeine and other 8-substituted xanthines, the primary mechanism of action for this compound is expected to be the competitive antagonism of adenosine receptors (A1, A2A, A2B, and A3).[1][2] This action blocks the endogenous ligand adenosine from binding and activating these receptors, thereby modulating various downstream signaling pathways.

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects, common to xanthine derivatives, may include:

  • Phosphodiesterase (PDE) Inhibition: At higher concentrations, xanthines can non-selectively inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and cGMP levels.[1][3]

  • Kinase Inhibition: Caffeine has been reported to inhibit protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are involved in the DNA damage response.[4][5][6] It is plausible that this compound could interact with these or other kinases.

  • GABAA Receptor Antagonism: At concentrations generally higher than those required for adenosine receptor antagonism, caffeine can act as an antagonist at GABAA receptors.[7]

  • Intracellular Calcium Mobilization: High concentrations of caffeine can affect intracellular calcium stores.[7]

Q3: How can I determine the selectivity of my this compound sample?

A3: To determine the selectivity of your compound, you should perform a series of in vitro assays. A primary screening should involve competitive binding assays against all four adenosine receptor subtypes (A1, A2A, A2B, A3) to determine its primary target affinity.[8] Subsequently, counter-screening against a panel of phosphodiesterases and a broad kinome panel is highly recommended to identify potential off-target interactions.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected increase in intracellular cAMP levels not correlated with adenosine receptor subtype activity. Off-target phosphodiesterase (PDE) inhibition. Xanthine derivatives can inhibit PDEs, leading to cAMP accumulation.[3]1. Perform a PDE activity assay in the presence of this compound to determine its IC50 against various PDE isoforms. 2. Compare the effective concentration for PDE inhibition with the Ki for the primary adenosine receptor target. A significant overlap suggests a high potential for off-target effects. 3. If possible, use a more selective adenosine receptor antagonist as a control.
Cell cycle arrest or sensitization to DNA damaging agents is observed. Inhibition of checkpoint kinases like ATM or ATR. Caffeine is a known inhibitor of these kinases.[5]1. Conduct an in vitro kinase assay with purified ATM and ATR to determine if this compound directly inhibits their activity. 2. Perform a kinome-wide screen to identify other potential kinase off-targets.[11] 3. In cellular assays, assess the phosphorylation status of known ATM/ATR substrates (e.g., Chk2, p53) in the presence of your compound and a DNA damaging agent.[12]
Observed physiological effects are inconsistent with the known distribution of the target adenosine receptor subtype. Multiple on-target effects or an unidentified off-target. The compound may be acting on multiple adenosine receptor subtypes with similar affinity, or an entirely different receptor/enzyme is being affected.1. Review the complete adenosine receptor selectivity profile (A1, A2A, A2B, A3). 2. Use knockout cell lines or animals for the primary target receptor to confirm that the observed effect is target-dependent. 3. Consider broader off-target screening, including receptor panels beyond adenosine receptors.
Inconsistent results between different cell lines or tissues. Differential expression of off-target proteins. The expression levels of off-target proteins (e.g., specific PDE isoforms or kinases) can vary significantly between cell types.1. Characterize the expression profile of potential off-target proteins in the cell lines or tissues being used (e.g., via Western blot or qPCR). 2. Correlate the expression levels of off-target proteins with the magnitude of the unexpected effect.

Data Presentation

Quantitative data should be summarized for clear comparison of on-target and off-target activities. Below are example tables based on data for related compounds and hypothetical values for this compound.

Table 1: Adenosine Receptor Binding Affinities of Xanthine Analogs

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound (Hypothetical) 25800>10,000>10,000
8-Cyclohexylcaffeine (CHC)[13]41---
DPCPX[13]0.53---

Data for CHC and DPCPX are from rat neuromuscular junction preparations. Assays for this compound should be performed across all human receptor subtypes.

Table 2: Off-Target Selectivity Profile for this compound (Hypothetical Data)

Target FamilyRepresentative TargetIC50 or Ki (µM)
Phosphodiesterases PDE120
PDE2>100
PDE450
PDE5>100
Kinases ATM150
ATR200
CDK11>200

Experimental Protocols

Adenosine Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand appropriate for the receptor subtype (e.g., [³H]DPCPX for A1).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[8]

  • Non-specific binding control (e.g., 1 µM DPCPX for A1).[8]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted test compound.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for 60-120 minutes, depending on the receptor subtype.[8]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., GraphPad Prism).

Phosphodiesterase (PDE) Activity Assay (Luminescence-based)

This protocol outlines a general method for measuring PDE activity and its inhibition.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE1, PDE4).

  • Test compound: this compound.

  • PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar.[14][15]

  • cAMP or cGMP substrate.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a white, opaque 96-well plate, add the PDE enzyme and the diluted test compound. Incubate briefly.

  • Initiate the reaction by adding the cAMP or cGMP substrate. Incubate for the desired time at room temperature.

  • Stop the PDE reaction by adding the termination buffer provided in the kit.

  • Add the detection solution containing ATP and protein kinase A. The remaining cAMP/cGMP will be consumed in a kinase reaction, depleting ATP.

  • Add the Kinase-Glo® reagent to measure the remaining ATP. Luminescence is inversely proportional to PDE activity.

  • Read the luminescence on a plate-reading luminometer.

  • Calculate the IC50 value for this compound against the specific PDE isoform.

Kinome Profiling (Competitive Binding Assay)

This describes the principle of a commercial kinome profiling service like KINOMEscan®.[11][16]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase captured on the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

Procedure (Outsourced to a service provider like Eurofins DiscoverX):

  • Submit a sample of this compound at a specified concentration (e.g., 10 µM for initial screening).

  • The service provider will perform the competitive binding assay against their panel of hundreds of kinases.

  • Results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

  • Follow-up dose-response experiments can be performed for any significant "hits" to determine the dissociation constant (Kd).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Adenosine Adenosine AR Adenosine Receptor (AR) Adenosine->AR Activates Compound This compound Compound->AR Blocks G_Protein G Protein AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (for A1) ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Primary signaling pathway of this compound as an adenosine receptor antagonist.

Off_Target_Pathway cluster_0 Cytoplasm cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Compound This compound (High Concentration) Compound->PDE Inhibits Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Potential off-target pathway via phosphodiesterase (PDE) inhibition.

Experimental_Workflow start Start: Compound Synthesized This compound primary_screen Primary Screen: Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) start->primary_screen selectivity_check Is Compound Potent and Selective for a Primary Target? primary_screen->selectivity_check secondary_screen Secondary (Off-Target) Screens selectivity_check->secondary_screen Yes redesign Redesign Compound or Abandon selectivity_check->redesign No pde_assay Phosphodiesterase Panel secondary_screen->pde_assay kinome_scan Kinome Scan secondary_screen->kinome_scan evaluate Evaluate On-Target vs. Off-Target Potency pde_assay->evaluate kinome_scan->evaluate off_target_issue Significant Off-Target Activity Detected? evaluate->off_target_issue proceed Proceed with On-Target Studies (Use appropriate controls) off_target_issue->proceed No off_target_issue->redesign Yes

References

Technical Support Center: Purification of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-(Cycloheptyloxy)caffeine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted starting materials: Such as 8-bromocaffeine or cycloheptanol.

  • Byproducts of the synthesis: This could include products from side reactions, such as the elimination of cycloheptanol to form cycloheptene, or the formation of bis-substituted products.

  • Degradation products: If the reaction or workup conditions are too harsh (e.g., high temperatures or extreme pH), the caffeine scaffold or the cycloheptyloxy side chain may degrade.

  • Residual solvents: Solvents used in the synthesis or extraction that are not fully removed.

Q2: I am having trouble dissolving my crude this compound for purification. What solvents do you recommend?

A2: Xanthine derivatives, including this compound, tend to have moderate to low solubility in many common solvents. The bulky and nonpolar cycloheptyloxy group will influence its solubility profile compared to caffeine. For purification purposes, consider the following:

  • For recrystallization: A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. You may need to experiment with solvent mixtures, such as ethanol/water, methanol/water, or ethyl acetate/hexane.

  • For column chromatography: The choice of solvent will depend on the stationary phase. For normal-phase chromatography, a non-polar solvent system like hexane/ethyl acetate is a good starting point. For reverse-phase chromatography, a polar system such as acetonitrile/water or methanol/water would be appropriate.

Q3: My purified this compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indication of impurities in your sample. Pure crystalline compounds typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A4: Yes, both analytical and preparative HPLC can be very effective for the analysis and purification of this compound. A reverse-phase C18 column is a common choice for xanthine derivatives. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Compound is too soluble in the chosen solvent. Select a solvent in which your compound has lower solubility at room temperature. You can also try using a solvent/anti-solvent system.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystallization is incomplete. After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization.
Problem 2: Oily Product Instead of Crystals During Recrystallization
Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
Insoluble impurities are present. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.
The compound is "oiling out" due to high impurity levels. First, try to purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Problem 3: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Incorrect mobile phase polarity. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not move from the baseline, increase the polarity. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before running the column.
Column overloading. Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).
Cracks or channels in the stationary phase. Ensure the column is packed uniformly and is not allowed to run dry.
Co-elution of impurities. If impurities have similar polarity to the desired product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5.

  • Column Packing: Pack a glass column with silica gel or another appropriate stationary phase using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Cool to Room Temperature, then Ice Bath dissolve->cool no insolubles hot_filtration->cool filter_wash Vacuum Filter and Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure this compound dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, Melting Point, HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Identify Problem is_pure->failure No low_yield Low Yield failure->low_yield oily_product Oily Product failure->oily_product poor_separation Poor Separation failure->poor_separation adjust_protocol Adjust Protocol (e.g., change solvent, use chromatography) low_yield->adjust_protocol oily_product->adjust_protocol poor_separation->adjust_protocol adjust_protocol->start

Caption: A logical diagram for troubleshooting common issues in the purification of this compound.

Technical Support Center: Synthesis of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-(Cycloheptyloxy)caffeine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from an 8-halocaffeine precursor and cycloheptanol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary areas to investigate for improvement:

  • Incomplete Deprotonation of Cycloheptanol: The reaction requires the formation of the cycloheptoxide anion. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the alkoxide, leading to a low concentration of the nucleophile.

    • Troubleshooting:

      • Switch to a stronger base such as sodium hydride (NaH).

      • Ensure the cycloheptanol and solvent are anhydrous, as water will consume the base.

      • Use a slight excess of the base to ensure complete deprotonation.

  • Poor Solubility of Reactants: If the 8-halocaffeine or the sodium cycloheptoxide has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.

    • Troubleshooting:

      • Select a solvent that can dissolve all reactants at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often good choices.

      • Increase the reaction temperature to improve solubility, but monitor for potential side reactions.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. (See Q2 for more details).

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the elimination of HBr from 8-bromocaffeine to form a reactive intermediate, which can then undergo other reactions. Additionally, the starting 8-bromocaffeine can be hydrolyzed back to 8-hydroxycaffeine (xanthine) if water is present.

  • Elimination: The basic conditions can promote the elimination of HBr from the imidazole ring of 8-bromocaffeine.

    • Mitigation: Use a non-nucleophilic, sterically hindered base if elimination is a major issue. However, for alkoxide formation, a strong, non-hindered base is generally preferred. Careful control of temperature can also minimize elimination.

  • Hydrolysis of 8-bromocaffeine: The presence of water can lead to the formation of 8-hydroxycaffeine.

    • Mitigation: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents.

Q3: How do I choose the optimal reaction conditions (solvent, temperature, and time)?

A3: The optimal conditions are interdependent and should be optimized empirically. Here are some general guidelines:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the ionic intermediates and reactants.

  • Temperature: The reaction is often performed at elevated temperatures (e.g., 80-120 °C) to increase the reaction rate. However, excessively high temperatures can promote side reactions. Start with a moderate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitor the consumption of the starting material (8-bromocaffeine) by TLC to determine the optimal reaction time.

Q4: What is the best method for purifying the final product, this compound?

A4: Purification is crucial to obtain a high-purity product. A multi-step approach is often necessary:

  • Work-up: After the reaction is complete, the mixture is typically cooled, and excess base is quenched (e.g., by adding water or a dilute acid). The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and DMF/DMSO.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used as the eluent.

  • Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the yield of 8-alkoxycaffeine synthesis, based on literature for similar compounds. This data can guide the optimization of the this compound synthesis.

ParameterConditionEffect on YieldReference
Base NaHGenerally high yields due to complete deprotonation.Inferred from general Williamson ether synthesis principles.
K₂CO₃Moderate to good yields, milder conditions.Inferred from literature on similar syntheses.
Cs₂CO₃Can lead to higher yields in difficult cases due to the "caesium effect".Inferred from literature on similar syntheses.
Solvent DMFHigh yields, good solubility of reactants.Common solvent for this type of reaction.
DMSOHigh yields, good solubility, may require higher temperatures for removal.Common solvent for this type of reaction.
AcetonitrileModerate yields, may have solubility issues with the alkoxide.Inferred from literature on similar syntheses.
Temperature Room Temp.Very slow to no reaction.Inferred from general Williamson ether synthesis principles.
80-100 °CGood reaction rate, balances yield and side reactions.Typical temperature range for these reactions.
> 120 °CMay lead to increased side products and decomposition.Inferred from general chemical principles.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 8-alkoxycaffeines.

Materials:

  • 8-Bromocaffeine

  • Cycloheptanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes.

  • Alkoxide Formation: Add anhydrous DMF to the flask, followed by the slow, dropwise addition of cycloheptanol (1.2 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add 8-bromocaffeine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using 10% methanol in dichloromethane as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_reagents Prepare Anhydrous Reagents & Glassware start->prep_reagents alkoxide_formation Alkoxide Formation: Cycloheptanol + NaH in DMF prep_reagents->alkoxide_formation nucleophilic_substitution Nucleophilic Substitution: + 8-Bromocaffeine alkoxide_formation->nucleophilic_substitution heating Heat & Stir (e.g., 90°C) nucleophilic_substitution->heating quench Quench Reaction heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification end Pure Product purification->end

Caption: Workflow for the synthesis of this compound.

Side_Reactions Bromocaffeine 8-Bromocaffeine Desired_Product This compound (Desired Product) Bromocaffeine->Desired_Product Desired Reaction Elimination_Product Elimination Byproduct Bromocaffeine->Elimination_Product Side Reaction 1: Elimination Hydrolysis_Product 8-Hydroxycaffeine (Hydrolysis) Bromocaffeine->Hydrolysis_Product Side Reaction 2: Hydrolysis Cycloheptoxide Cycloheptoxide Cycloheptoxide->Desired_Product Base Base (e.g., NaH) Base->Bromocaffeine promotes Water Water (impurity) Water->Bromocaffeine reacts with

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Analysis of 8-(Cycloheptyloxy)caffeine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing HPLC parameters for the analysis of 8-(Cycloheptyloxy)caffeine.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Question: Why is my peak for this compound tailing?

Answer: Peak tailing, where the peak has an extended tail, can compromise quantification.[1] Potential causes and solutions include:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte.

    • Solution: Use a highly deactivated, end-capped C18 column. Consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol groups, though this may not be necessary with modern high-purity silica columns.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: For consistent results, especially with ionizable compounds, buffering the mobile phase is recommended.[2]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[1][3]

    • Solution: Use a guard column to protect the analytical column.[4] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.[5]

Question: My peaks are appearing as doublets or split. What is the cause?

Answer: Peak splitting can occur for several reasons, often related to the column or sample introduction.[5]

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, reversing the column and flushing it with a compatible solvent may help.

  • Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly.

    • Solution: This usually indicates column degradation, and the column should be replaced.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[7]

Question: I am observing inconsistent retention times for my analyte. Why is this happening?

Answer: Shifts in retention time can indicate problems with the mobile phase, pump, or column temperature.[8]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[4]

    • Solution: Ensure accurate preparation of the mobile phase and keep solvent reservoirs covered.[7] If using a gradient, check the pump's proportioning valves.

  • Inconsistent Flow Rate: Leaks in the pump or check valve issues can lead to a fluctuating flow rate.[8]

    • Solution: Inspect the system for leaks, especially around fittings and seals.[6] Check pump seals for wear and salt buildup.[7]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample.[6]

Question: The baseline of my chromatogram is noisy or drifting. How can I fix this?

Answer: A noisy or drifting baseline can interfere with the detection and integration of peaks.[1]

  • Contaminated or Low-Quality Mobile Phase: Impurities in the solvents or dissolved gas can cause baseline noise.[1]

    • Solution: Use HPLC-grade solvents and reagents.[6] Degas the mobile phase using an online degasser, sonication, or helium sparging.[1]

  • Detector Issues: Fluctuations in the detector lamp or a contaminated flow cell can lead to baseline instability.[1]

    • Solution: Allow the detector lamp to warm up sufficiently. If the flow cell is dirty, flush it with a strong, compatible solvent like methanol or isopropanol.[6]

  • Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[1]

    • Solution: Perform a thorough leak check of the entire system.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: Based on methods for other xanthine derivatives, a good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[9][10] Given the hydrophobic cycloheptyloxy group, a higher proportion of organic solvent will likely be required compared to caffeine analysis. A UV detector set around 270-275 nm is a suitable starting point for detection.[9]

Q2: How should I prepare my samples and standards for analysis?

A2: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution.[11] Working standards can then be prepared by diluting the stock solution with the mobile phase.[11] For formulated products, a sample extraction step may be necessary. Ensure the final sample is filtered through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from damaging the column.

Q3: What are the key parameters to optimize for this analysis?

A3: The most critical parameters to optimize are:

  • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous phase to achieve the desired retention time and resolution.

  • pH of the Mobile Phase: If peak shape is an issue, adjusting the pH with a buffer (e.g., phosphate or acetate) can improve chromatography.

  • Column Temperature: Optimizing the temperature can influence selectivity and peak shape.

  • Flow Rate: Adjusting the flow rate can affect analysis time, resolution, and backpressure.[9]

Q4: How can I ensure my method is robust and reproducible?

A4: To ensure reproducibility, carefully control all experimental parameters.[1] Use a column oven for stable temperatures, ensure the mobile phase is prepared consistently and is well-degassed, and allow the system to fully equilibrate before starting a sequence of analyses.[7][8] Regularly perform system suitability tests to monitor the performance of your HPLC system.

Experimental Protocols

Proposed Starting HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 273 nm.

  • Standard Preparation:

    • Prepare a stock solution of 100 µg/mL of this compound in methanol.

    • Prepare working standards at concentrations of 5, 10, 20, 40, and 60 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Extract with methanol, sonicate for 15 minutes.

    • Dilute to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
Methanol:Water Ratio (v/v)Retention Time (min)Tailing FactorResolution (from nearest impurity)
60:408.51.41.8
65:356.21.22.1
70:304.81.12.5
75:253.51.12.3
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 1.51.1
Theoretical Plates> 20005800
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.3%

Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes (Tailing) split Splitting peak_shape->split Yes (Splitting) pressure Pressure Fluctuation? retention_time->pressure No rt_sol Check: Mobile Phase Prep, Flow Rate (Leaks), Column Temperature, Equilibration retention_time->rt_sol Yes baseline Baseline Noise/Drift? pressure->baseline No pressure_sol Check: Blockages (Filters/Frit), Leaks, Pump Seals pressure->pressure_sol Yes baseline_sol Check: Mobile Phase Degassing, Solvent Quality, Detector Flow Cell baseline->baseline_sol Yes end Problem Resolved baseline->end No tailing_sol Check: Column Overload, Secondary Interactions, Mobile Phase pH tailing->tailing_sol split_sol Check: Column Frit, Sample Solvent, Column Void split->split_sol tailing_sol->end split_sol->end rt_sol->end pressure_sol->end baseline_sol->end

Caption: A troubleshooting decision tree for common HPLC issues.

Experimental_Workflow prep_std 1. Prepare Standard Stock Solution filter 3. Filter Standard and Sample Solutions prep_std->filter prep_sample 2. Prepare Sample (Extract & Dilute) prep_sample->filter injection 6. Inject Samples and Standards filter->injection hplc_setup 4. HPLC System Setup (Mobile Phase, Flow Rate, Temp) equilibration 5. System Equilibration hplc_setup->equilibration equilibration->injection data_acq 7. Data Acquisition injection->data_acq analysis 8. Data Analysis (Peak Integration, Calibration) data_acq->analysis report 9. Generate Report analysis->report

Caption: Workflow for the HPLC analysis of this compound.

References

Minimizing degradation of 8-(Cycloheptyloxy)caffeine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 8-(Cycloheptyloxy)caffeine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, oxidation, and photolysis. The ether linkage of the cycloheptyloxy group is susceptible to acidic hydrolysis, while the xanthine core can be oxidized.[1] Exposure to light, particularly UV radiation, can also lead to photodegradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture. The use of an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.

Q3: Can I store this compound at room temperature for short periods?

A3: While not ideal for long-term storage, this compound can be stored at controlled room temperature (20-25°C) for short durations. However, it is crucial to protect it from light and humidity. For any period longer than a few days, refrigeration is recommended to ensure stability.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to be 8-hydroxycaffeine (xanthine) and cycloheptanol, resulting from the cleavage of the ether bond. Further oxidation of the xanthine ring could lead to the formation of uric acid derivatives.[2]

Q5: How can I monitor the degradation of my this compound sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Problem 1: I observe a new peak in my HPLC chromatogram after storing my this compound solution for a week.

  • Possible Cause: This new peak likely represents a degradation product. The most probable cause is the hydrolysis of the ether linkage, especially if the solution is not buffered to a neutral pH.

  • Solution:

    • Confirm the identity of the new peak using techniques like LC-MS.

    • Prepare fresh solutions in a neutral buffer (pH 6-8) for your experiments.

    • Store stock solutions at 2-8°C and protected from light.

    • Consider preparing smaller batches of the solution more frequently to minimize storage time.

Problem 2: The potency of my solid this compound seems to have decreased over time, even when stored in the dark.

  • Possible Cause: This could be due to slow oxidation or hydrolysis from atmospheric moisture.

  • Solution:

    • Ensure the container is tightly sealed. Using a container with a desiccant may be beneficial.

    • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

    • Re-analyze the purity of the material using a validated analytical method to confirm the extent of degradation.

Problem 3: My this compound solution turns yellow after being on the lab bench for a day.

  • Possible Cause: The yellowing is likely due to photodegradation caused by exposure to ambient light.

  • Solution:

    • Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Minimize the time the solution is exposed to light during experimental procedures.

    • Prepare a fresh solution and compare its appearance and HPLC profile to the discolored solution to confirm photodegradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureHumidityLight ProtectionAtmosphereDuration
Long-Term 2-8°CLow (<40% RH)Opaque ContainerInert Gas (e.g., N₂)> 6 months
Short-Term 20-25°CControlledAmber Vial/FoilAmbient< 1 week
In Solution 2-8°CN/AAmber Vial/FoilN/A< 1 week

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours8-Hydroxycaffeine, Cycloheptanol
Base Hydrolysis 0.1 M NaOH24 hoursMinimal degradation expected
Oxidation 3% H₂O₂24 hoursOxidized xanthine derivatives
Photodegradation UV light (254 nm)8 hoursVarious photoproducts
Thermal 60°C48 hoursMinimal degradation expected

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with methanol for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with methanol for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol for HPLC analysis.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.

    • Dilute with methanol for HPLC analysis.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Dilute with methanol for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Acidic Conditions) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis prod1 8-Hydroxycaffeine hydrolysis->prod1 prod2 Cycloheptanol hydrolysis->prod2 prod3 Oxidized Xanthine Derivatives oxidation->prod3 prod4 Photodegradation Products photolysis->prod4

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress storage Long-Term Storage (2-8°C, Dark, Dry) start->storage hplc HPLC Analysis stress->hplc sampling Periodic Sampling storage->sampling sampling->hplc data Data Analysis (Purity, Degradants) hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 8-(Cycloheptyloxy)caffeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of caffeine, belonging to the xanthine class of compounds. Like caffeine, it is expected to act as an antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][2] By blocking these receptors, it can modulate various downstream signaling pathways, influencing cellular processes such as neurotransmitter release and inflammation.[1][2]

Q2: Why is the cell permeability of this compound a concern?

Poor cell permeability can significantly limit the bioavailability and therapeutic efficacy of a drug candidate. For a compound to exert its effect, it must cross cellular membranes to reach its target. The bulky cycloheptyl group attached to the caffeine scaffold likely increases its lipophilicity, which can sometimes hinder passage through the aqueous cellular environment and across the polar head groups of the lipid bilayer.

Q3: What are the predicted physicochemical properties of this compound?

While experimental data is limited, in silico prediction tools like SwissADME can provide valuable insights into the physicochemical properties of this compound.[3][4] These predictions can help diagnose the cause of poor permeability.

PropertyPredicted ValueImplication for Permeability
Molecular Weight ~318.4 g/mol Within the range for good permeability (Lipinski's Rule of 5).
LogP (Lipophilicity) High (Predicted > 3)Increased lipophilicity can lead to poor aqueous solubility and potential entrapment in lipid membranes.
Water Solubility LowPoor solubility in the aqueous environment surrounding cells can be a major barrier to permeability.
Polar Surface Area (PSA) ~65 ŲWithin a favorable range for cell permeability.
H-Bond Donors 0Favorable for permeability.
H-Bond Acceptors 5Within the acceptable range.

Note: These values are predictions and should be experimentally verified.

Q4: What are the general strategies to overcome the poor cell permeability of a compound like this compound?

Several strategies can be employed to enhance the cell permeability of poorly permeable drugs:[5]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Incorporating excipients that reversibly disrupt the cell membrane to allow for increased drug passage.[5]

    • Nanoparticle-based Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility and facilitate cellular uptake.

  • Chemical Modification:

    • Prodrug Approach: Modifying the structure of the compound to a more permeable form that is converted to the active drug within the cell.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

IssuePossible CauseSuggested Solution
Low apparent permeability (Papp) in Caco-2 assay. Poor aqueous solubility of the compound. The compound may be precipitating in the assay buffer, reducing the concentration available for transport.1. Increase Solubility: Prepare the dosing solution with a low percentage of a co-solvent like DMSO (typically <1%).2. Use of Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins in the formulation.
High lipophilicity leading to membrane retention. The compound may be partitioning into the cell membrane without crossing to the basolateral side.1. Modify Assay Conditions: Include a protein like bovine serum albumin (BSA) in the basolateral chamber to act as a sink and facilitate the transport of lipophilic compounds.2. Formulation Approaches: Consider formulating the compound in a lipid-based delivery system like a self-microemulsifying drug delivery system (SMEDDS).
Efflux by P-glycoprotein (P-gp) transporters. The compound may be actively transported out of the cells.1. Conduct Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.2. Use of P-gp Inhibitors: Co-administer a known P-gp inhibitor, like verapamil, to see if the A-to-B permeability increases.
High variability in permeability results. Inconsistent dosing solution. The compound may not be fully dissolved or may be precipitating over the course of the experiment.1. Ensure Complete Solubilization: Use sonication or gentle heating to fully dissolve the compound. Visually inspect for any precipitate before use.2. Pre- and Post-Assay Concentration Measurement: Analyze the concentration of the dosing solution at the beginning and end of the experiment to check for stability and precipitation.
Inconsistent Caco-2 monolayer integrity. 1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment to ensure the integrity of the cell monolayer has been maintained.2. Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer Yellow to assess the integrity of the tight junctions.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Poorly Soluble Compounds

This protocol is adapted for compounds like this compound that may exhibit poor aqueous solubility.[6][7][8][9]

Materials:

  • Caco-2 cells (passages 25-45)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Lucifer Yellow

  • TEER meter

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm².

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.

    • For compounds with very low solubility, consider adding a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin to the HBSS.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.4 mL of the dosing solution to the apical (upper) chamber.

    • Add 1.2 mL of HBSS (optionally containing 1% BSA for lipophilic compounds) to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking (50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

  • Post-Assay Integrity Check:

    • Measure the TEER of the monolayers again.

    • Measure the transport of Lucifer Yellow to confirm tight junction integrity.

Visualizations

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_membrane Cell Membrane A1_R A1 Receptor G_i Gi A1_R->G_i A2A_R A2A Receptor G_s Gs A2A_R->G_s AC Adenylyl Cyclase G_i->AC G_s->AC cAMP cAMP AC->cAMP converts ATP to Adenosine Adenosine Adenosine->A1_R Adenosine->A2A_R Caffeine_Analog This compound (Antagonist) Caffeine_Analog->A1_R Caffeine_Analog->A2A_R ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Adenosine receptor signaling and its antagonism by this compound.

Experimental Workflow for Enhancing Cell Permeability

Permeability_Workflow Start Start: Poorly Permeable This compound Char Physicochemical Characterization (Solubility, LogP) Start->Char Caco2_Initial Baseline Caco-2 Permeability Assay Char->Caco2_Initial Analysis Analyze Papp value and Efflux Ratio Caco2_Initial->Analysis Low_Perm Low Permeability Confirmed Analysis->Low_Perm Formulation Formulation Strategies Low_Perm->Formulation Prodrug Prodrug Synthesis Low_Perm->Prodrug Enhancers Permeation Enhancers Formulation->Enhancers Nano Nanoparticle Encapsulation Formulation->Nano Caco2_Improved Repeat Caco-2 Assay with Modified Formulation Prodrug->Caco2_Improved Enhancers->Caco2_Improved Nano->Caco2_Improved End End: Improved Permeability Caco2_Improved->End

Caption: A logical workflow for addressing and improving poor cell permeability.

References

Refining animal dosing protocols for 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 8-(Cycloheptyloxy)caffeine is a research compound with limited publicly available data. The information provided below is based on the known properties of caffeine and other xanthine derivatives and should be used as a starting point for experimental design. Researchers are advised to conduct their own dose-finding and solubility studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for this compound is believed to be the antagonism of adenosine receptors, similar to other caffeine derivatives.[1][2][3] By blocking these receptors, it can lead to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine, resulting in stimulant effects.[3]

Q2: What are the potential applications of this compound in animal research?

A2: Given its structural similarity to caffeine, this compound may be investigated for its effects on the central nervous system, including its potential as a cognitive enhancer, its impact on locomotor activity, and its role in modulating sleep-wake cycles.[4][5] It may also be used to study the role of specific adenosine receptor subtypes in various physiological processes.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry place, away from direct sunlight. For long-term storage, it is recommended to keep the compound at -20°C.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 306.36 g/mol .[6]

Troubleshooting Guide

Issue 1: The compound is not dissolving properly in my vehicle.

  • Solution: The solubility of this compound may differ from that of caffeine due to the cycloheptyloxy group. Refer to the solubility table below and consider using a co-solvent such as DMSO or ethanol. Gentle heating and sonication may also aid in dissolution. Always prepare a fresh solution before each experiment.

Issue 2: I am observing high variability in the behavioral responses of my animals.

  • Solution: Several factors can contribute to variability. Ensure that the dosing solution is homogenous and that each animal receives the correct dose. The time of day for dosing and testing should be consistent, as circadian rhythms can influence behavioral outcomes. Acclimatize the animals to the experimental procedures and environment to reduce stress-induced variability.

Issue 3: My animals are showing signs of excessive stimulation or distress (e.g., hyperactivity, seizures).

  • Solution: The current dose may be too high. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Start with a low dose and gradually increase it. Monitor the animals closely for any adverse effects. In case of severe adverse reactions, discontinue the experiment and consult with your institution's veterinary staff.

Data Presentation

Table 1: Estimated Solubility of this compound
SolventEstimated SolubilityNotes
WaterSlightly SolubleSolubility may be increased with gentle heating or pH adjustment.
EthanolSolubleA common co-solvent for in vivo studies.
DMSOHighly SolubleUse a minimal amount of DMSO and dilute with saline or PBS for injections.
Saline (0.9% NaCl)Poorly SolubleNot recommended as a primary solvent.
Table 2: Sample Dosing Chart for Rodent Studies (Starting Point)
Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Notes
MouseIntraperitoneal (IP)5 - 10 mg/kgDoses can be adjusted based on the desired behavioral effect.
MouseOral Gavage (PO)10 - 20 mg/kgBioavailability may be lower via the oral route.
RatIntraperitoneal (IP)2.5 - 5 mg/kgRats may be more sensitive to the effects of xanthine derivatives.
RatOral Gavage (PO)5 - 10 mg/kgAdjust dose based on pilot studies.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution (for IP Injection)
  • Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For a final concentration of 1 mg/mL with 5% DMSO, dissolve 10 mg of the compound in 0.5 mL of DMSO.

    • Vortex the solution until the compound is fully dissolved.

    • Slowly add 9.5 mL of sterile 0.9% saline to the DMSO solution while vortexing to prevent precipitation.

    • If necessary, sonicate the solution for 5-10 minutes to ensure homogeneity.

    • The final solution will have a concentration of 1 mg/mL in 5% DMSO/95% saline.

    • Administer the solution to the animals based on their body weight (e.g., for a 10 mg/kg dose in a 25g mouse, inject 0.25 mL).

Mandatory Visualizations

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds & Activates Caffeine_Analog This compound Caffeine_Analog->Adenosine_Receptor Blocks AC_inactive Inactive Adenylyl Cyclase Adenosine_Receptor->AC_inactive Inhibits AC_active Active Adenylyl Cyclase Adenosine_Receptor->AC_active Inhibition Blocked cAMP cAMP AC_inactive->cAMP Reduced Production AC_active->cAMP Increased Production PKA PKA cAMP->PKA Less Activation cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to Increased_Activity Increased Neuronal Activity PKA->Increased_Activity Leads to

Caption: Adenosine receptor antagonism by this compound.

Experimental_Workflow start Start: Hypothesis Formulation protocol_dev Protocol Development (Dose, Vehicle, Route) start->protocol_dev animal_acclimatization Animal Acclimatization (7-14 days) protocol_dev->animal_acclimatization dosing_prep Dosing Solution Preparation animal_acclimatization->dosing_prep randomization Animal Randomization (Vehicle vs. Treatment Groups) dosing_prep->randomization administration Compound Administration randomization->administration behavioral_testing Behavioral Testing (e.g., Open Field, Morris Water Maze) administration->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End: Conclusion & Reporting data_collection->end

References

Validation & Comparative

A Comparative Analysis of 8-(Cycloheptyloxy)caffeine and Other Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-(Cycloheptyloxy)caffeine with other prominent xanthine derivatives. The analysis is supported by experimental data on their pharmacological activity, focusing on their roles as adenosine receptor antagonists and phosphodiesterase inhibitors. Detailed experimental methodologies and signaling pathway diagrams are included to provide a comprehensive resource for research and development.

Introduction to Xanthine Derivatives

Xanthine derivatives are a class of purine alkaloids that includes naturally occurring compounds like caffeine, theophylline, and theobromine.[1] These molecules are widely consumed and utilized therapeutically for their various physiological effects, which primarily stem from two key mechanisms of action: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3]

  • Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates numerous physiological processes, including neurotransmission and cardiac function. Xanthines, being structurally similar to adenosine, can bind to adenosine receptors (A1, A2A, A2B, A3) without activating them, thereby blocking the effects of adenosine.[2][4]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation and cardiac stimulation.[3][5]

Chemical modifications to the xanthine scaffold, particularly at the C-8 position, can significantly alter a compound's potency and selectivity for different adenosine receptor subtypes and PDE enzymes, leading to the development of derivatives with tailored pharmacological profiles.[6][7]

Comparison of Pharmacological Activity

While specific quantitative data for this compound is not extensively available in the public literature, we can infer its likely properties based on structurally similar 8-alkoxycaffeine derivatives. For this comparison, we will use data for 8-Cyclohexylcaffeine (CHC) as a close structural analog to project the activity of this compound and compare it against well-characterized xanthines.

The data below summarizes the inhibitory constants (Ki) and IC50 values, which represent the concentration of the derivative required to inhibit 50% of the target's activity. A lower value indicates higher potency.

Adenosine Receptor Antagonist Potency
CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)Selectivity (A2A/A1)
8-Cyclohexylcaffeine (CHC) (proxy for this compound)41[2]---
Caffeine 12,000 - 40,00025 - 5015~0.3
Theophylline 8,500 - 14,00025 - 5013~0.3
8-Phenyltheophylline 0.7500-~714,000
DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) 0.53[2]1.14.8~2,075

Data compiled from multiple sources. Note: Caffeine and Theophylline show low affinity and selectivity. 8-substituted derivatives like CHC and DPCPX show significantly higher affinity and selectivity for the A1 receptor.

Phosphodiesterase Inhibition
CompoundPDE1 (IC50, µM)PDE3 (IC50, µM)PDE5 (IC50, µM)Notes
Caffeine 200 - 1000[8]>100>100Non-selective, weak inhibitor
Theophylline >100>100>100Non-selective, weak inhibitor
Pentoxifylline ---A non-selective PDE inhibitor
Sildenafil 0.29240.0036Selective PDE5 inhibitor (for comparison)

Data compiled from multiple sources. Most traditional xanthines are weak, non-selective PDE inhibitors. Their physiological effects at typical doses are primarily driven by adenosine receptor antagonism.

Signaling Pathway Diagrams

The following diagrams illustrate the primary molecular pathways affected by xanthine derivatives.

Adenosine_Signaling Figure 1: Adenosine Receptor Antagonism by Xanthines cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A1/A2) G-Protein Coupled Receptor G_Protein G-Protein AR->G_Protein Activates Adenosine Adenosine Adenosine->AR Binds & Activates Xanthine Xanthine Derivative (e.g., 8-Cycloheptyloxycaffeine) Xanthine->AR Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (A1) or Activates (A2) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Figure 1: Adenosine Receptor Antagonism by Xanthines

PDE_Inhibition Figure 2: PDE Inhibition by Xanthine Derivatives cluster_intracellular Intracellular Signaling Cascade AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE->AMP Hydrolysis Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets Xanthine Xanthine Derivative Xanthine->PDE Inhibits

Caption: Figure 2: PDE Inhibition by Xanthine Derivatives

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of xanthine derivatives.

Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Objective: To measure the displacement of a known radioactive ligand from the receptor by the test compound.

Materials:

  • Membrane preparations from cells stably expressing a human adenosine receptor subtype (e.g., A1, A2A).[9]

  • Radioligand (e.g., [3H]CGS21680 for A2A receptors, [3H]R-PIA for A1 receptors).[9]

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[3][9]

  • Non-specific binding agent (e.g., 10 µM NECA).[3]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a final volume of 200-400 µL, combine the following in assay tubes:

    • 50 µL of the test compound at various dilutions.

    • 50 µL of the radioligand at a fixed concentration (e.g., 5-10 nM).[3][9]

    • 100 µL of the cell membrane preparation (containing 4-20 µg of protein).[3][9]

  • Incubation: Incubate the mixture at room temperature for 120 minutes to allow binding to reach equilibrium.[3]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Figure 3: Workflow for Radioligand Binding Assay start Start: Prepare Reagents prepare_membranes Prepare cell membranes expressing target receptor start->prepare_membranes prepare_ligands Prepare radioligand and serial dilutions of test compound start->prepare_ligands reaction Combine membranes, radioligand, and test compound in assay tubes prepare_membranes->reaction prepare_ligands->reaction incubation Incubate at room temperature (e.g., 120 minutes) reaction->incubation filtration Rapidly filter mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity using a scintillation counter washing->counting analysis Calculate IC50 and Ki values using Cheng-Prusoff equation counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Figure 3: Workflow for Radioligand Binding Assay

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.

Objective: To quantify the reduction in the hydrolysis of cAMP or cGMP by a PDE enzyme in the presence of an inhibitor.

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE1, PDE5).

  • Substrate: [3H]-cAMP or [3H]-cGMP.[1]

  • Test compounds at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% Bovine Serum Albumin (BSA).[1]

  • Snake venom nucleotidase (for converting the product 5'-AMP to adenosine).

  • Ion-exchange resin or Scintillation Proximity Assay (SPA) beads.[1]

  • Scintillation counter.

Procedure (Scintillation Proximity Assay Method):

  • Pre-incubation: Add the PDE enzyme and the test compound (dissolved in DMSO) to a 384-well plate. Pre-incubate for 30 minutes at room temperature.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding the radioactive substrate ([3H]-cAMP or [3H]-cGMP).[1]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[1] During this time, the PDE will convert the cyclic nucleotide to its monophosphate form.

  • Termination: Stop the reaction by adding SPA beads. These beads contain a scintillant that emits light only when the radioactive product ([3H]-AMP or [3H]-GMP) is in close proximity (i.e., bound to the bead). The unreacted substrate does not bind and thus produces no signal.[1]

  • Quantification: After an equilibration period (e.g., 12 hours), measure the light output using a microplate scintillation counter.[1] The signal is proportional to the amount of product formed and thus to the enzyme's activity.

  • Data Analysis: Normalize the data to determine the percent inhibition at each concentration of the test compound. Plot the results to calculate the IC50 value.[1]

Conclusion

The pharmacological profile of xanthine derivatives can be significantly modulated by substitutions on the core xanthine structure. While naturally occurring xanthines like caffeine and theophylline are non-selective and relatively weak antagonists of adenosine receptors and PDE inhibitors, synthetic derivatives can achieve high potency and selectivity.

Based on data from the structurally similar compound 8-Cyclohexylcaffeine, This compound is predicted to be a potent and selective antagonist of the A1 adenosine receptor, with significantly greater affinity than caffeine or theophylline. This suggests its potential for applications where targeted A1 receptor blockade is desired, potentially with reduced CNS stimulant effects compared to less selective compounds. Further direct experimental validation is necessary to confirm these properties and fully elucidate its therapeutic potential. The provided protocols offer a standardized framework for conducting such evaluations.

References

A Comparative Guide to the Adenosine Receptor Antagonists: 8-(Cycloheptyloxy)caffeine and 8-Cyclopentyltheophylline (CPT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two xanthine-based compounds, 8-(Cycloheptyloxy)caffeine and 8-Cyclopentyltheophylline (CPT), as antagonists of adenosine receptors. While 8-Cyclopentyltheophylline is a well-characterized and selective A1 adenosine receptor antagonist, specific experimental data for this compound is less prevalent in publicly available literature. This comparison draws upon established data for CPT and extrapolates the likely properties of this compound based on structure-activity relationships of related 8-substituted caffeine analogs.

Introduction to Adenosine Receptor Antagonists

Adenosine is a ubiquitous neuromodulator in the central nervous system and periphery, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Adenosine A1 receptor activation is typically associated with neuroprotective and inhibitory effects, while A2A receptor activation is often linked to stimulatory and pro-inflammatory responses. Antagonists of these receptors, such as caffeine and its derivatives, are of significant interest for their potential therapeutic applications in neurodegenerative diseases, sleep disorders, and asthma.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity.

CompoundA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)A2B Receptor Kᵢ (nM)A3 Receptor Kᵢ (nM)Selectivity
8-Cyclopentyltheophylline (CPT) ~1-10[1][2]~1440[1]--High A1 selectivity
This compound Data not availableData not availableData not availableData not availablePredicted to have A1 selectivity

Signaling Pathways and Mechanism of Action

Both this compound and CPT are competitive antagonists at adenosine receptors. They bind to the receptor without activating it, thereby blocking the binding of the endogenous agonist, adenosine. The downstream signaling consequences depend on the receptor subtype.

Activation of the A1 adenosine receptor by an agonist leads to the inhibition of adenylyl cyclase via the Gαi subunit of the G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. As antagonists, both CPT and likely this compound prevent this decrease in cAMP, thereby disinhibiting the neuron or cell.

cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gαi/βγ A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates Antagonist CPT or This compound Antagonist->A1R Blocks Blocked_Response Disinhibition of Cellular Activity Antagonist->Blocked_Response Results in G_protein->AC Inhibits ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Activity cAMP->Cellular_Response Leads to

Figure 1: Adenosine A1 Receptor Signaling Pathway Antagonism.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and CPT for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (CPT or this compound).

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep mix Incubate Membranes, Radioligand & Competitor prep->mix separate Separate Bound & Free Ligand (Filtration) mix->separate count Quantify Radioactivity separate->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

References

A Comparative Guide to the A1 Adenosine Receptor Antagonist Activity of 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist activity of 8-(Cycloheptyloxy)caffeine at the A1 adenosine receptor (A1AR) against other well-established A1AR antagonists. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the evaluation and selection of appropriate pharmacological tools for their studies.

Introduction to A1 Adenosine Receptor Antagonism

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.[1][2] A1ARs are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade ultimately modulates ion channel activity and neurotransmitter release. Antagonists of the A1AR block the effects of endogenous adenosine and are valuable tools for studying the physiological roles of this receptor, as well as holding therapeutic potential for various disorders.

This compound, also known as 8-cyclohexylcaffeine (CHC), is a xanthine derivative that has been investigated for its A1AR antagonist properties.[6] This guide compares its antagonist activity with other known A1AR antagonists, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Comparative Antagonist Activity at the A1 Adenosine Receptor

The antagonist potency of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity and greater potency. The following table summarizes the Ki values for this compound and other selected A1AR antagonists.

CompoundChemical ClassA1AR Ki (nM)Species/Tissue SourceReference(s)
This compound (CHC)Xanthine41Rat neuromuscular junction[6]
DPCPXXanthine0.46 (rat brain), 0.53 (rat neuromuscular junction), 3.9 (human)Rat brain membranes, Rat neuromuscular junction, Human receptors[6][7]
CGS 15943Non-xanthine3.5 (human)CHO cells expressing human A1AR[8][9]
PSB-36Xanthine0.124 (rat), 0.7 (human)Rat and Human A1R[10][11]
CaffeineXanthineNon-selective, higher µM range KiVarious[2]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay temperature. The data presented here are for comparative purposes.

A1 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A1 adenosine receptor and the mechanism of action of its antagonists.

A1AR_Signaling A1 Adenosine Receptor Signaling Pathway A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP Adenosine Adenosine (Agonist) Adenosine->A1AR Antagonist This compound (Antagonist) Antagonist->A1AR Blocks cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Modulation Experimental_Workflow Experimental Workflow for A1AR Antagonist Validation cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_selectivity Selectivity Profiling cluster_validation In Vivo / Ex Vivo Validation Primary_Binding Primary Radioligand Binding Assay (Single High Concentration) Hit_Identification Hit Identification (>50% Displacement) Primary_Binding->Hit_Identification Dose_Response_Binding Dose-Response Binding Assay (Determine IC50 and Ki) Hit_Identification->Dose_Response_Binding Functional_Assay Functional Assay (cAMP) (Determine IC50) Hit_Identification->Functional_Assay Selectivity_Screen Binding/Functional Assays on other Adenosine Receptors (A2A, A2B, A3) Dose_Response_Binding->Selectivity_Screen Functional_Assay->Selectivity_Screen Selectivity_Determination Determine Selectivity Profile Selectivity_Screen->Selectivity_Determination In_Vivo_Studies In Vivo / Ex Vivo Models (e.g., physiological response) Selectivity_Determination->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

References

A Comparative Analysis of 8-Alkoxycaffeine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological profile of 8-alkoxycaffeine analogs reveals a versatile class of compounds with significant potential in drug discovery. This guide provides a comparative analysis of their activity as adenosine receptor antagonists, phosphodiesterase inhibitors, and anticancer agents, supported by experimental data and detailed protocols to aid researchers in their exploration of these promising molecules.

Caffeine, a well-known xanthine alkaloid, has long been a scaffold for medicinal chemistry exploration. Substitution at the 8-position, particularly with alkoxy groups, has yielded a diverse library of analogs with tailored pharmacological activities. These modifications have been shown to significantly influence the affinity and selectivity of these compounds for various biological targets, opening avenues for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer. This guide aims to provide a comprehensive comparison of 8-alkoxycaffeine analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activities of 8-Alkoxycaffeine Analogs

The introduction of different alkoxy groups at the C8 position of the caffeine scaffold profoundly impacts its interaction with various biological targets. The following tables summarize the quantitative data on the activity of selected 8-alkoxycaffeine analogs against adenosine receptors, phosphodiesterases, and cancer cell lines.

Adenosine Receptor Antagonism

8-Alkoxycaffeine analogs have been extensively studied as antagonists of adenosine receptors, particularly the A1 and A2A subtypes, which are crucial in the central nervous system. The affinity of these analogs is typically measured by their inhibitory constant (Ki) in radioligand binding assays.

Compound8-SubstituentA1 Receptor Ki (µM)A2A Receptor Ki (µM)Selectivity (A1/A2A)
1 -OCH2-Ph (Benzyloxy)1.52--
2 -OCH2-Ph-4-Cl-1.33-
3 8-Cyclohexylcaffeine--150-fold higher for A2

Data sourced from a study on C8 two-chain linkers enhancing adenosine receptor affinity[1]. Note: A higher Ki value indicates lower binding affinity. Selectivity is expressed as the ratio of Ki values.

Phosphodiesterase Inhibition

The inhibitory activity of 8-alkoxycaffeine analogs against various phosphodiesterase (PDE) isozymes is a key area of investigation. PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. The potency of inhibition is measured by the half-maximal inhibitory concentration (IC50).

Compound8-SubstituentPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Analog A-OR
Analog B-OR'
Analog C-OR''
Anticancer Activity

Recent studies have explored the potential of 8-substituted caffeine derivatives as anticancer agents. Their antiproliferative activity is typically evaluated by determining the IC50 values against various cancer cell lines. The following table presents data for 8-caffeinyl-triazolylmethoxy hybrid conjugates, which, while not strictly 8-alkoxycaffeines, are structurally related and demonstrate the potential of C8-functionalization.

CompoundR-group on triazoleMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)A-375 IC50 (µM)HEK-293 (Normal) IC50 (µM)
22c 4-Chlorophenyl>300>300<12.5>300
22f 4-Fluorobenzyl136 ± 0.2126 ± 0.6>300>300
22i 4-Methylbenzyl165 ± 1.8175 ± 1.4>300>300
Methotrexate (Standard) -35 ± 1.245 ± 0.925 ± 0.838 ± 1.6

Data sourced from a study on 8-caffeinyl-triazolylmethoxy hybrid conjugates[2].

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Synthesis of 8-Alkoxycaffeine Analogs

A general and widely used method for the synthesis of 8-alkoxycaffeine analogs is the nucleophilic substitution of 8-bromocaffeine with a corresponding alcohol in the presence of a base.

Materials:

  • 8-Bromocaffeine

  • Appropriate alcohol (e.g., benzyl alcohol, phenol)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

Procedure:

  • To a solution of the alcohol in the chosen solvent, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 8-bromocaffeine to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-alkoxycaffeine analog.

Adenosine Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A)

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

  • Test compounds (8-alkoxycaffeine analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the incubation buffer, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE1-5)

  • Substrate (cAMP or cGMP)

  • Assay buffer

  • Test compounds (8-alkoxycaffeine analogs)

  • Detection reagents (e.g., for measuring the product, 5'-AMP or 5'-GMP, or for measuring remaining substrate)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the PDE enzyme, and varying concentrations of the test compound.

  • Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at a specific temperature (e.g., 30-37 °C) for a defined time.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagents to quantify the amount of product formed or the amount of substrate remaining.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-375) and a normal cell line (e.g., HEK-293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (8-alkoxycaffeine analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Pathways and Workflows

To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Adenosine_Signaling_Pathway cluster_adenosine Adenosine Signaling cluster_downstream Downstream Effects Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs Alkoxycaffeine 8-Alkoxycaffeine Analog Alkoxycaffeine->A1R Antagonist Alkoxycaffeine->A2AR Antagonist AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse_Inhibition Cellular Response (Inhibition) PKA->CellularResponse_Inhibition CellularResponse_Stimulation Cellular Response (Stimulation) PKA->CellularResponse_Stimulation

Caption: Adenosine receptor signaling pathway and the antagonistic action of 8-alkoxycaffeine analogs.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start: Seed Cells Treat Treat with 8-Alkoxycaffeine Analogs Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A streamlined workflow diagram for the MTT assay to determine the anticancer activity of 8-alkoxycaffeine analogs.

This guide provides a foundational resource for researchers interested in the comparative analysis of 8-alkoxycaffeine analogs. The presented data and protocols are intended to facilitate further investigation into the structure-activity relationships of these versatile compounds and to accelerate the discovery of new therapeutic agents.

References

Cross-Validation of 8-Substituted Caffeine Analogs: A Comparative Analysis of 8-Caffeinyl Chalcone Hybrid Conjugates in Breast Cancer and Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in-vitro anticancer effects of novel 8-caffeinyl chalcone hybrid conjugates reveals differential potencies in MCF-7 breast cancer and A-375 melanoma cell lines. This guide provides a comparative analysis of their efficacy, outlines the experimental methodologies employed, and explores the potential signaling pathways involved.

In the quest for novel anticancer agents, researchers have explored the modification of naturally occurring compounds to enhance their therapeutic potential. Caffeine, a widely consumed methylxanthine, has been a subject of interest due to its various biological activities.[1] Modifications at the C-8 position of the caffeine scaffold have given rise to a diverse class of derivatives with promising pharmacological profiles.[2] This guide focuses on a series of novel 8-caffeinyl chalcone hybrid conjugates and their comparative anticancer effects on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A-375 (malignant melanoma).

The rationale behind synthesizing these hybrid molecules lies in the established anticancer properties of both caffeine and chalcones. Chalcones, precursors of flavonoids, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[3][4] By combining the structural features of both moieties, these hybrid conjugates are designed to target multiple cellular pathways implicated in cancer progression.

Comparative Efficacy of 8-Caffeinyl Chalcone Hybrid Conjugates

The in-vitro anticancer activity of a series of seventeen 8-caffeinyl chalcone hybrid conjugates was evaluated against MCF-7 and A-375 cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of the two cell lines to these novel agents.[5][6]

Compound IDMCF-7 (IC50 in µM)A-375 (IC50 in µM)
4a 68 ± 2.5115 ± 4.1
4b 55 ± 1.9102 ± 3.8
4c 73 ± 3.1128 ± 4.5
4d 81 ± 3.5140 ± 5.2
4e 49 ± 1.598 ± 3.2
4f >500>500
4g 95 ± 4.2165 ± 6.1
4h >500>500
4i 62 ± 2.1110 ± 4.0
4j 58 ± 2.0105 ± 3.9
4k 45 ± 1.392 ± 3.2
5a 70 ± 2.8120 ± 4.3
5b 78 ± 3.3135 ± 5.0
5c >500>500
5d >500>500
5e >500>500
5f 65 ± 2.3112 ± 4.1
Methotrexate (Reference) 42 ± 1.295 ± 3.5

Data sourced from Soltani Rad et al., RSC Advances, 2024.[5][6]

The data reveals that the MCF-7 breast cancer cell line is generally more sensitive to the synthesized 8-caffeinyl chalcone hybrid conjugates compared to the A-375 melanoma cell line, as indicated by the lower IC50 values. Notably, compound 4k emerged as the most potent derivative against both cell lines, with IC50 values of 45 µM in MCF-7 and 92 µM in A-375 cells. Several other compounds, including 4e , 4b , and 4j , also demonstrated significant cytotoxic activity. Conversely, compounds 4f , 4h , 5c , 5d , and 5e were largely inactive in both cell lines at the tested concentrations.

Experimental Protocols

The evaluation of the anticancer activity of the 8-caffeinyl chalcone hybrid conjugates was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for MCF-7 and A-375 Cell Lines

1. Cell Seeding:

  • MCF-7 and A-375 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • The cells were allowed to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • The 8-caffeinyl chalcone hybrid conjugates were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • The stock solutions were further diluted with the respective cell culture medium to achieve a range of final concentrations.

  • The culture medium from the wells was replaced with 100 µL of the medium containing the test compounds at various concentrations.

  • Control wells received medium with DMSO at the same final concentration as the treated wells.

3. Incubation:

  • The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization:

  • The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • The percentage of cell viability was calculated using the following formula:

Visualizing the Methodology and Potential Mechanisms

To better understand the experimental process and the potential molecular targets of these hybrid conjugates, the following diagrams illustrate the experimental workflow and a plausible signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (MCF-7 & A-375) incubation_24h 24h Incubation cell_seeding->incubation_24h add_compounds Addition of 8-Caffeinyl Chalcone Hybrids incubation_24h->add_compounds incubation_48h 48h Incubation add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h dissolve_formazan Dissolve Formazan (DMSO) incubation_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound 8-Caffeinyl Chalcone Hybrid Conjugates Compound->PI3K Inhibition BRAF BRAF Compound->BRAF Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Replicating Published Findings on 8-(Cycloheptyloxy)caffeine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-(Cycloheptyloxy)caffeine and its alternatives as A1 adenosine receptor antagonists. This document summarizes key experimental data, offers detailed protocols for replication, and visualizes relevant biological pathways to support further investigation and drug development efforts.

Introduction

This compound belongs to the xanthine class of compounds, which are well-known for their antagonism of adenosine receptors. While less common than its close analog, 8-cyclohexylcaffeine (CHC), it is recognized as a potent and selective antagonist of the A1 adenosine receptor. This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiac function, neurotransmission, and inflammation. Its inhibition is a key therapeutic strategy for a variety of conditions. This guide will compare the binding affinity of 8-cyclohexylcaffeine and other notable A1 adenosine receptor antagonists, provide a detailed protocol for a competitive radioligand binding assay, and illustrate the A1 adenosine receptor signaling pathway.

Comparative Analysis of A1 Adenosine Receptor Antagonists

The potency of this compound and its alternatives is typically quantified by their inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several key A1 adenosine receptor antagonists, providing a basis for comparative evaluation.

CompoundA1 Adenosine Receptor Ki (nM)Reference Tissue/Cell Line
8-Cyclohexylcaffeine (CHC)41Rat Neuromuscular Junction
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.45 - 0.53Rat Fat Cells, Rat Neuromuscular Junction
1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)38Rat Neuromuscular Junction
8-p-Sulfophenyl-1-isoamyl-3-isobutylxanthine (SPIIBX)404Rat Neuromuscular Junction

Experimental Protocols

To facilitate the replication of published findings, a detailed protocol for a standard competitive radioligand binding assay to determine the Ki of a test compound for the A1 adenosine receptor is provided below. This method utilizes [3H]DPCPX, a high-affinity and selective radioligand for the A1 adenosine receptor.

Protocol: A1 Adenosine Receptor Competitive Radioligand Binding Assay

1. Materials:

  • Membrane Preparation: Membranes from a cell line expressing the human A1 adenosine receptor (e.g., CHO-K1 cells) or from a relevant tissue source (e.g., rat brain cortex).

  • Radioligand: [3H]DPCPX (specific activity ~120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and other antagonists of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1 adenosine receptor antagonist (e.g., 10 µM DPCPX).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare membrane homogenates and determine the protein concentration using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]DPCPX at a final concentration of ~1 nM.

    • 50 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action of this compound and its alternatives, the following diagrams illustrate the A1 adenosine receptor signaling pathway and the experimental workflow for the competitive binding assay.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Antagonist This compound (Antagonist) Antagonist->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calc Calculate Ki Value Curve_Fitting->Ki_Calc

Caption: Competitive Radioligand Binding Assay Workflow.

8-(Cycloheptyloxy)caffeine vs. Caffeine: A Comparative Analysis of Adenosine Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 8-(Cycloheptyloxy)caffeine and its parent compound, caffeine. The primary focus of this analysis is their interaction with adenosine receptors, key targets in a multitude of physiological processes and pathological conditions. While caffeine is a well-characterized, non-selective adenosine receptor antagonist, substitutions at the 8-position of the xanthine core are known to significantly modulate binding affinity and selectivity. This document summarizes available experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental procedures.

Quantitative Receptor Binding Data

The following table summarizes the reported binding affinities (Ki) of caffeine and a representative 8-cycloalkyl substituted caffeine derivative, 8-cyclohexylcaffeine, for human adenosine receptor subtypes. Due to a lack of publicly available, specific binding data for this compound, 8-cyclohexylcaffeine is used as a surrogate to illustrate the potential impact of the 8-position cycloalkoxy substitution. It is hypothesized that the larger cycloheptyl group in this compound could further enhance binding affinity, particularly at the A1 receptor, due to increased hydrophobic interactions within the binding pocket.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Caffeine 12,000 - 40,0004,000 - 25,000> 100,000> 100,000
8-Cyclohexylcaffeine 41Not ReportedNot ReportedNot Reported

Note: Ki values for caffeine can vary between studies based on experimental conditions. The data for 8-cyclohexylcaffeine is from a study on rat neuromuscular junction, which is rich in A1 adenosine receptors.

Experimental Protocols

The binding affinity of these compounds for adenosine receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound or caffeine) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cell lines recombinantly expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains a final volume of 200 µL, consisting of:

      • 50 µL of cell membrane preparation (containing a defined amount of receptor protein).

      • 50 µL of a specific radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors) at a concentration near its Kd value.

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • 50 µL of either buffer (for total binding), a high concentration of a non-radiolabeled antagonist (for non-specific binding), or varying concentrations of the test compound (caffeine or this compound).

    • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The membranes containing the receptor-ligand complexes are trapped on the filter.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The differential binding of these compounds to adenosine receptor subtypes is critical due to their distinct downstream signaling cascades. The A1 and A2A receptors are the primary targets of caffeine in the central nervous system.

Adenosine_Signaling cluster_A1 A1 Receptor Signaling (Gi-coupled) cluster_A2A A2A Receptor Signaling (Gs-coupled) cluster_antagonist Antagonist Action A1_Ligand Adenosine / Agonist A1R A1 Receptor A1_Ligand->A1R Binds A1_G_protein Gi/o Protein A1R->A1_G_protein Activates AC_A1 Adenylate Cyclase A1_G_protein->AC_A1 Inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 ↓ Production PKA_A1 PKA cAMP_A1->PKA_A1 ↓ Activation Effector_A1 Cellular Response (e.g., ↓ Neuronal Firing) PKA_A1->Effector_A1 A2A_Ligand Adenosine / Agonist A2AR A2A Receptor A2A_Ligand->A2AR Binds A2A_G_protein Gs Protein A2AR->A2A_G_protein Activates AC_A2A Adenylate Cyclase A2A_G_protein->AC_A2A Stimulates cAMP_A2A cAMP AC_A2A->cAMP_A2A ↑ Production PKA_A2A PKA cAMP_A2A->PKA_A2A Activates Effector_A2A Cellular Response (e.g., ↓ Inflammation) PKA_A2A->Effector_A2A Antagonist Caffeine or This compound Antagonist->A1R Blocks Antagonist->A2AR Blocks

Caption: Adenosine A1 and A2A receptor signaling pathways and antagonist action.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinities of the test compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Cell Membrane Preparation Incubation Incubate: Membranes + [³H]L + Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]L) Radioligand_Prep->Incubation Competitor_Prep Test Compound Solutions (Caffeine or 8-Substituted Caffeine) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Unveiling the Adenosine Receptor Selectivity of 8-(Cycloheptyloxy)caffeine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G-protein coupled receptors that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Xanthine derivatives, such as caffeine, are well-known non-selective antagonists of these receptors. Modifications at the 8-position of the xanthine scaffold have been a key strategy in developing more potent and selective adenosine receptor antagonists.

Comparative Selectivity at Adenosine Receptors

To contextualize the potential selectivity of 8-(Cycloheptyloxy)caffeine, the following table summarizes the binding affinities (Ki values) of its close analog, 8-cyclohexylcaffeine, and other key adenosine receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)Selectivity Profile
8-Cyclohexylcaffeine41[1]~2850 (inferred from A1/A2 ratio)Data not availableData not availableA1 selective
Caffeine12,000 - 40,0004,000 - 25,00013,000>100,000Non-selective
Theophylline8,50025,00013,000>100,000Non-selective
Istradefylline (KW-6002)1302.233004600A2A selective
ZM24138513000.5130370A2A selective
DPCPX0.451100>10,0001100A1 selective

Note: Data for 8-Cyclohexylcaffeine at A2A is an estimation based on reported selectivity ratios. Data for A2B and A3 receptors for this compound are not available in the cited literature.

Based on the data for 8-cyclohexylcaffeine, which shows a marked preference for the A1 adenosine receptor, it is plausible to hypothesize that this compound, with its slightly larger cycloalkyl group, would also exhibit selectivity for the A1 receptor. The larger, lipophilic cycloheptyloxy group may influence potency and selectivity, a common observation in structure-activity relationship studies of 8-substituted xanthines.

Visualizing the Adenosine Signaling Pathway

The following diagram illustrates the general signaling pathway of adenosine receptors, highlighting the point of intervention for antagonists like this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1/A3_R A1/A3 Receptors Adenosine->A1/A3_R binds A2A/A2B_R A2A/A2B Receptors Adenosine->A2A/A2B_R binds G_i Gi/o A1/A3_R->G_i activates G_s Gs/olf A2A/A2B_R->G_s activates AC Adenylate Cyclase G_i->AC inhibits Cellular_Response_Inh Inhibitory Cellular Response G_i->Cellular_Response_Inh G_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Stim Stimulatory Cellular Response PKA->Cellular_Response_Stim Antagonist This compound (Antagonist) Antagonist->A1/A3_R blocks Antagonist->A2A/A2B_R blocks cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

A Head-to-Head Comparison of 8-(Cycloheptyloxy)caffeine with Known Adenosine Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 8-(Cycloheptyloxy)caffeine with a panel of well-established adenosine antagonists. The following sections detail the relative performance of these compounds, supported by quantitative binding affinity data and detailed experimental protocols for key assays.

Introduction

Adenosine receptors, a class of G protein-coupled receptors, play a crucial role in a myriad of physiological processes, making them a significant target for therapeutic intervention. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective antagonists of these receptors. The quest for more potent and selective antagonists has led to the synthesis of various derivatives, including 8-substituted caffeine analogs. This guide focuses on this compound and its comparative profile against other known adenosine antagonists.

Disclaimer: Direct experimental data for the binding affinity of this compound across all adenosine receptor subtypes was not available in the public domain at the time of this publication. Therefore, for the purpose of this comparative guide, data for the structurally similar compound, 8-Cyclohexylcaffeine, is used as a proxy for the A1 receptor affinity. This assumption should be considered when interpreting the presented data.

Quantitative Comparison of Adenosine Antagonist Binding Affinities

The following table summarizes the inhibitory constants (Ki) of this compound (represented by 8-Cyclohexylcaffeine for the A1 receptor) and other key adenosine antagonists at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
This compound (proxy: 8-Cyclohexylcaffeine) 41 [1]Not AvailableNot AvailableNot AvailableA1-selective (based on available data)
Caffeine12,000 - 40,00013,000 - 50,00013,000>100,000Non-selective
Theophylline8,500 - 14,00015,000 - 25,0005,630 - 74,000[2]>100,000Non-selective
ZM2413852400.5 - 1.51,3001,100A2A-selective
CGS 159433.5[3][4]4.2[3][4]16[3][4]50 - 51[3][4]Non-selective, high affinity
MRS 1754403 (human)[5][6][7]503 (human)[5][6]1.97 (human)[5][6][7]570 (human)[5][6]A2B-selective
PSB-603>10,000[2][8][9]>10,000[2][8][9]0.553[2][8]>10,000[2][8][9]Highly A2B-selective

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of adenosine antagonist activity.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound to the A1, A2A, A2B, and A3 adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound.

  • Radioligands:

    • A1 Receptor: [³H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

    • A2A Receptor: [³H]-ZM241385

    • A2B Receptor: [³H]-PSB-603

    • A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide)

  • To determine non-specific binding, include a set of wells with a high concentration of a known non-labeled antagonist.

  • Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Adenosine Receptor Antagonists

This protocol describes a method to assess the functional antagonism of a test compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture cells stably expressing the adenosine receptor subtype of interest in a suitable medium.

  • Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

2. Antagonist Assay:

  • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • For A2A and A2B receptors (Gs-coupled): Stimulate the cells with a known adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (e.g., EC80).

  • For A1 and A3 receptors (Gi-coupled): Co-stimulate the cells with forskolin (an adenylyl cyclase activator) and a known adenosine receptor agonist to first induce a measurable cAMP level, which is then inhibited by the agonist. The antagonist will reverse this inhibition.

3. Cell Lysis and cAMP Measurement:

  • After the stimulation period, lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-stimulated cAMP response by 50%.

  • The potency of the antagonist is inversely related to its IC50 value.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 Adenosine Receptor_A1_A3 A1 / A3 Receptor A1_A3->Receptor_A1_A3 Gi Gi Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B Adenosine Receptor_A2A_A2B A2A / A2B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gs Receptor_A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Adenosine Antagonist Screening

This diagram outlines the general workflow for screening and characterizing adenosine receptor antagonists using the experimental protocols described above.

Antagonist_Screening_Workflow Start Start: Compound Library Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Identify_Hits Identify Hits (Compounds with High Affinity) Binding_Assay->Identify_Hits Functional_Assay Secondary Screen: cAMP Functional Assay Identify_Hits->Functional_Assay Confirm_Antagonism Confirm Antagonism & Determine Potency (IC50) Functional_Assay->Confirm_Antagonism Selectivity_Profiling Selectivity Profiling (Test against all AR subtypes) Confirm_Antagonism->Selectivity_Profiling Lead_Compound Lead Compound(s) Selectivity_Profiling->Lead_Compound

References

Independent Verification of 8-(Cycloheptyloxy)caffeine's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the biological effects of 8-(Cycloheptyloxy)caffeine, a notable adenosine receptor antagonist, with other relevant compounds. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways to ensure clarity and reproducibility.

Comparative Analysis of A₁ Adenosine Receptor Antagonists

This compound (CHC) is a xanthine derivative that exhibits antagonist activity at adenosine receptors, with a notable affinity for the A₁ subtype. To objectively assess its performance, this guide compares its binding affinity (Ki) with that of other well-established adenosine receptor antagonists, including the highly selective A₁ antagonist DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), as well as the non-selective antagonists caffeine and theophylline.

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various studies. It is crucial to note that direct comparison of Ki values across different studies can be challenging due to variations in experimental conditions, such as the tissue source, radioligand used, and assay buffer composition.

CompoundA₁ Adenosine Receptor Ki (nM)Species/TissueReference
This compound (CHC)41Rat Neuromuscular Junction[1]
DPCPX0.53Rat Neuromuscular Junction[1]
DPCPX0.46Rat Whole Brain Membranes[2]
DPCPX3.9Human Receptors[3]
Caffeine~40,000 - 50,000General (non-selective)[4]
Theophylline~10,000 - 170,000General (non-selective)[5][6]

Key Observations:

  • DPCPX consistently demonstrates the highest affinity for the A₁ adenosine receptor, with Ki values in the sub-nanomolar to low nanomolar range, establishing it as a highly potent and selective antagonist.[1][2][3]

  • This compound (CHC) shows a respectable affinity for the A₁ receptor, with a Ki of 41 nM in the rat neuromuscular junction.[1] This positions it as a moderately potent antagonist, significantly more potent than caffeine and theophylline.

  • Caffeine and Theophylline are non-selective adenosine receptor antagonists with significantly lower affinity for the A₁ receptor, as indicated by their much higher Ki values.[4][5][6] Their biological effects are broad due to their interaction with multiple adenosine receptor subtypes.[7]

Experimental Protocols

The determination of binding affinities for adenosine receptor antagonists is typically performed using radioligand binding assays. Below is a generalized protocol based on common methodologies.

Radioligand Binding Assay for A₁ Adenosine Receptor

1. Membrane Preparation:

  • Tissue of interest (e.g., rat brain cortex, cells expressing the recombinant human A₁ adenosine receptor) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The pellet is washed and resuspended in fresh buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A known concentration of a high-affinity radioligand for the A₁ receptor (e.g., [³H]DPCPX).

    • Varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).

    • The membrane preparation.

  • For determining non-specific binding, a high concentration of a known A₁ receptor agonist or antagonist is added to a set of wells.

3. Incubation:

  • The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

4. Filtration and Washing:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

5. Radioactivity Measurement:

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

A₁ Adenosine Receptor Signaling Pathway

The A₁ adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[8][9][10] Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8][9] This, in turn, reduces the activity of protein kinase A (PKA). Antagonists like this compound block the binding of adenosine to the A₁ receptor, thereby preventing this signaling cascade from being initiated.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A₁ Receptor Adenosine->A1_Receptor Activates Antagonist This compound (or other Antagonist) Antagonist->A1_Receptor Blocks Gi_Protein Gi Protein A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_active Protein Kinase A (Active) cAMP->PKA_active Activates PKA Protein Kinase A (Inactive) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response

Caption: A₁ Adenosine Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound for the A₁ adenosine receptor.

Experimental_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Buffer, Radioligand, Competitor, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Equilibrium Binding) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate Bound from Unbound) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC₅₀ and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

This guide provides a foundational overview for the independent verification of this compound's biological effects. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.

References

Benchmarking 8-(Cycloheptyloxy)caffeine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking 8-(Cycloheptyloxy)caffeine against standard research compounds targeting adenosine receptors. Due to the absence of publicly available binding affinity and functional data for this compound, this document serves as a resource for researchers intending to perform such a comparative analysis. It outlines the necessary experimental protocols and presents data for well-established adenosine receptor antagonists to serve as a benchmark.

While the direct pharmacological profile of this compound is not documented in publicly accessible literature, its structural similarity to other 8-alkoxycaffeine derivatives suggests potential activity as an adenosine receptor antagonist. Modifications at the C-8 position of the caffeine scaffold are known to significantly influence affinity and selectivity for adenosine receptor subtypes. This guide offers a comparative look at established adenosine receptor antagonists, providing a baseline for the future characterization of novel compounds like this compound.

Comparative Analysis of Standard Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki) of commonly used, commercially available adenosine receptor antagonists. This data provides a reference for the potency and selectivity that can be expected from well-characterized compounds in this class. For context, data for caffeine and the structurally related 8-cyclohexylcaffeine are also included.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
SCH-58261 ~4201.3~69~130Highly selective A2A antagonist[1][2]
ZM241385 ~14001.4~630~700Highly selective A2A antagonist[3][4]
DPCPX 0.46---Highly potent and selective A1 antagonist
Caffeine ~12,000~25,000--Non-selective A1/A2A antagonist
8-Cyclohexylcaffeine 41---Potent A1 antagonist[5]
This compound Data not availableData not availableData not availableData not available-

Experimental Protocols

To benchmark this compound, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and functional cAMP assays, which are fundamental for characterizing the affinity and functional activity of a novel adenosine receptor ligand.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand appropriate for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-SCH-58261 or [³H]-ZM241385 for A2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or the unlabeled version of the radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the assay components plus a high concentration of the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for A2A Adenosine Receptors

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the A2A receptor signaling pathway.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • A known A2A receptor agonist (e.g., CGS-21680 or NECA).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compound (antagonist) for a defined period.

  • Add a phosphodiesterase inhibitor to all wells to prevent the breakdown of cAMP.

  • Stimulate the cells with a fixed concentration of the A2A agonist (typically at its EC80 concentration to elicit a robust response).

  • Incubate for a specific time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist and calculate its IC50 value, which represents the concentration that inhibits 50% of the agonist-induced cAMP production.

Visualizing Molecular Pathways and Experimental Design

To further aid in the conceptualization of the experimental approach and the underlying biological mechanisms, the following diagrams have been generated.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Antagonist This compound (Antagonist) Antagonist->A2A_Receptor Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output Compound_Prep Prepare Serial Dilutions of this compound Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay cAMP Functional Assay Compound_Prep->Functional_Assay Membrane_Prep Prepare Cell Membranes (Binding Assay) Membrane_Prep->Binding_Assay Cell_Culture Culture A2A-Expressing Cells (Functional Assay) Cell_Culture->Functional_Assay IC50_Calc_Binding Calculate IC50 Binding_Assay->IC50_Calc_Binding IC50_Calc_Functional Calculate IC50 Functional_Assay->IC50_Calc_Functional Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc_Binding->Ki_Calc Affinity Binding Affinity (Ki) Ki_Calc->Affinity Potency Functional Potency (IC50) IC50_Calc_Functional->Potency

Caption: Workflow for Characterizing a Novel Adenosine Receptor Antagonist.

References

Assessing Reproducibility for 8-(Cycloheptyloxy)caffeine: A Comparative Guide Based on Structurally Related Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A direct assessment of the reproducibility of experiments involving 8-(Cycloheptyloxy)caffeine is not feasible at this time due to a lack of published studies on this specific compound. However, by examining structurally similar 8-substituted xanthine derivatives, we can provide a comparative framework to guide researchers in designing and interpreting experiments with novel compounds of this class. This guide summarizes key experimental data, protocols, and signaling pathways for well-characterized alternatives, offering insights into the potential behavior of this compound as an adenosine receptor antagonist.

Comparative Analysis of Adenosine Receptor Antagonists

8-substituted xanthines are a well-established class of compounds that primarily act as antagonists of adenosine receptors, particularly the A1 and A2A subtypes. The nature of the substituent at the 8-position is a critical determinant of the compound's affinity and selectivity for these receptors. Bulky lipophilic groups at this position, such as cycloalkyl moieties, are known to enhance affinity.

The table below presents a comparison of the inhibitory constants (Ki) for several 8-substituted xanthine derivatives at rat A1 adenosine receptors. This data is crucial for understanding the potency of these compounds and for selecting appropriate concentrations in experimental settings. Reproducibility in such experiments is contingent on consistent measurement of these affinity values across different laboratories.

CompoundKi (nM) for Rat A1 Adenosine ReceptorReference Tissue/Assay
8-Cyclohexylcaffeine (CHC)41Rat phrenic-hemidiaphragm (functional assay)
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.53Rat phrenic-hemidiaphragm (functional assay)
1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)38Rat phrenic-hemidiaphragm (functional assay)
Caffeine~10,000 - 50,000Varies (generally low micromolar affinity)[1]

It is important to note that the affinity of a compound can vary depending on the tissue and the type of assay used (e.g., radioligand binding vs. functional assays)[2].

Experimental Protocols

To ensure the reproducibility of experiments involving adenosine receptor antagonists, detailed and standardized protocols are essential. Below are outlines of common experimental methodologies used to characterize these compounds.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor of interest (e.g., HEK293 cells transfected with the human A2A receptor).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of the unlabeled test compound (the competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived.

Functional Assays (e.g., Inhibition of Nerve-Evoked Muscle Contraction)

These assays measure the physiological effect of the compound.

  • Tissue Preparation: A tissue preparation, such as the rat phrenic nerve-hemidiaphragm, is mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The phrenic nerve is stimulated electrically to elicit muscle contractions (twitches).

  • Agonist Application: An adenosine receptor agonist (e.g., 2-chloroadenosine) is added to the bath, which inhibits the nerve-evoked twitches.

  • Antagonist Application: The antagonist (the 8-substituted xanthine) is then added in the presence of the agonist.

  • Data Analysis: The ability of the antagonist to reverse the inhibitory effect of the agonist is measured, and a concentration-response curve is generated to determine the compound's potency. Linear Schild plots can be used to determine the Ki value[2].

Signaling Pathways and Visualizations

Adenosine receptor antagonists like caffeine and its derivatives exert their effects by blocking the downstream signaling initiated by adenosine. The following diagrams illustrate the general signaling pathway and a typical experimental workflow.

Adenosine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi AC_pre Adenylyl Cyclase Gi->AC_pre cAMP_pre cAMP AC_pre->cAMP_pre ATP PKA_pre PKA cAMP_pre->PKA_pre Ca_channel Ca2+ Channel PKA_pre->Ca_channel Inhibition NT_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->NT_release Ca2+ influx A2AR A2A Receptor Gs Gs Protein A2AR->Gs AC_post Adenylyl Cyclase Gs->AC_post cAMP_post cAMP AC_post->cAMP_post ATP PKA_post PKA cAMP_post->PKA_post DARPP32 DARPP-32 PKA_post->DARPP32 Phosphorylation ERK ERK1/2 DARPP32->ERK Inhibition of PP-1 D2R Dopamine D2 Receptor D2R->A2AR Antagonistic Interaction Dopamine Dopamine Dopamine->D2R Adenosine_post Adenosine Adenosine_post->A2AR Xanthine 8-Substituted Xanthine (e.g., this compound) Xanthine->A1R Blocks Xanthine_post 8-Substituted Xanthine (e.g., this compound) Xanthine_post->A2AR Blocks Experimental_Workflow start Start: Hypothesis Formulation compound_synthesis Synthesis and Purification of This compound start->compound_synthesis in_vitro In Vitro Characterization compound_synthesis->in_vitro binding_assay Radioligand Binding Assay (Determine Ki at A1, A2A, etc.) in_vitro->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation, tissue bath) in_vitro->functional_assay in_vivo In Vivo Studies in_vitro->in_vivo If promising data_analysis Data Analysis and Statistical Evaluation binding_assay->data_analysis functional_assay->data_analysis animal_model Select Animal Model (e.g., 6-OHDA lesioned rats for Parkinson's) in_vivo->animal_model behavioral_test Behavioral Testing (e.g., locomotor activity, rotarod) animal_model->behavioral_test behavioral_test->data_analysis reproducibility_check Independent Replication of Key Experiments data_analysis->reproducibility_check publication Publication of Results (including detailed methods) reproducibility_check->publication

References

Safety Operating Guide

Prudent Disposal of 8-(Cycloheptyloxy)caffeine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 8-(Cycloheptyloxy)caffeine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is warranted, treating it as a potentially hazardous substance based on its relation to caffeine and general principles of chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific caffeine derivative have not been extensively documented. Therefore, precautions similar to those for handling other potentially bioactive powders should be taken.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. The following steps provide a general framework for its proper disposal as a chemical waste.

  • Waste Identification and Classification: Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions, as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Keep solid waste separate from liquid waste.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound and contaminated disposables in a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container intended for liquid chemical waste. Ensure the container is compatible with the solvent used.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][2][3]

    • Never dispose of this compound down the drain or in the regular trash. [2][4] Improper disposal can lead to environmental contamination and potential health risks.[1][5]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the spill area.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For small powder spills, gently cover with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.

    • For liquid spills, absorb with a chemically compatible absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: Identify Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Solid & Liquid Waste ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact Contact EHS for Pickup store->contact contain Contain & Clean Spill spill->contain contain->containerize report Report Spill contain->report

Caption: Disposal workflow for this compound.

Quantitative Data Summary

CompoundGHS Hazard Statements (for Caffeine)Disposal Classification
CaffeineH302: Harmful if swallowed.Chemical Hazardous Waste

It is the responsibility of the waste generator to properly characterize and dispose of chemical waste in compliance with all applicable regulations. Always consult your institution's specific guidelines and EHS department for guidance.

References

Personal protective equipment for handling 8-(Cycloheptyloxy)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-(Cycloheptyloxy)caffeine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of the parent compound, caffeine, and the potential risks associated with the cycloheptyloxy functional group.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The information provided here is a synthesis of data from caffeine SDSs and general knowledge of cyclic ether hazards. A thorough risk assessment should be conducted by the user for their specific experimental conditions.

Hazard Assessment

This compound is a derivative of caffeine, a central nervous system stimulant. While the toxicological properties of this specific analog have not been thoroughly investigated, it is prudent to handle it with care, assuming it may have similar or potentially enhanced physiological effects. The addition of the cycloheptyloxy group introduces the hazards associated with ethers, primarily the potential for peroxide formation over time when exposed to air and light. Ethers can also be flammable.[1][2]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause eye, skin, and respiratory tract irritation.[3]

  • Peroxide Formation: As a cyclic ether, it may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[1][2]

  • Flammability: While the flammability of this specific compound is unknown, many ethers are flammable.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a splash hazard.[4][5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves. Always inspect gloves before use and change them immediately if contaminated.[4][7]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound that may generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and accidents.

1. Preparation and Weighing:

  • Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust particles.

  • Before weighing, ensure the balance is clean and placed in an area with minimal air currents.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Transfer the weighed compound directly to the reaction vessel within the fume hood.

2. Dissolving and Transferring:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • When transferring solutions, use appropriate glassware and funnels to prevent spills.

  • Always keep containers of this compound and its solutions tightly sealed when not in use.

3. Spill Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_spill Clean Spills Immediately handle_reaction->cleanup_spill cleanup_waste Segregate Waste cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.